SARS-CoV-2 3CLpro-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBJLRRZKJCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-13: A Technical Overview
An in-depth guide for researchers and drug development professionals on the identification, synthesis, and characterization of a novel dithiocarbamate-based inhibitor of the SARS-CoV-2 main protease.
Introduction
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary target for drug development is the viral 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of 3CLpro effectively halts viral propagation, making it a validated and highly attractive target for antiviral drug design.[1][2]
This technical guide details the discovery and synthesis of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor belonging to a novel class of dithiocarbamates. This compound was identified through a high-throughput screening of over 89,000 small molecules and has demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro and antiviral effects in cellular assays.[1][2]
Discovery and Activity of this compound
This compound (designated as compound 1 in the foundational study by Brier et al.) was identified as a promising hit from a large-scale screening campaign.[1][2] Subsequent characterization revealed its potent and selective inhibitory profile.
Quantitative Inhibitory and Antiviral Activity
The inhibitory potency of this compound was determined against the 3CL proteases of several coronaviruses, showcasing its broad-spectrum potential. Furthermore, its antiviral efficacy was confirmed in cell-based assays. The selectivity of the compound was also assessed against related human proteases to evaluate its potential for off-target effects.
| Target | Assay Type | Metric | Value (µM) | Reference |
| SARS-CoV-2 3CLpro | Biochemical | IC50 | 0.021 | [3] |
| hCoV-229E 3CLpro | Biochemical | IC50 | 0.016 | [3] |
| SARS-CoV 3CLpro | Biochemical | IC50 | 0.383 | [3] |
| MERS-CoV 3CLpro | Biochemical | IC50 | 2.00 | [3] |
| SARS-CoV-2 | Antiviral (Cell-based) | EC50 | 1.06 | [3] |
| hCoV-229E | Antiviral (Cell-based) | EC50 | 1.34 | [3] |
| Human Calpain 1 | Biochemical | IC50 | >300 | [3] |
| Human Cathepsin L | Biochemical | IC50 | 122 | [3] |
Synthesis of this compound
The synthesis of this compound, a dithiocarbamate derivative, is a straightforward process involving the reaction of an amine with carbon disulfide in the presence of a base, followed by alkylation.
General Synthesis Protocol for Dithiocarbamates
The synthesis of dithiocarbamates can be achieved through a one-pot, three-component reaction. This method is highly efficient and atom-economical.[4][5]
-
Formation of the Dithiocarbamate Salt: An appropriate primary or secondary amine is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or a tertiary amine) in a suitable solvent (e.g., water, ethanol, or a solvent-free system). The base deprotonates the initially formed dithiocarbamic acid to yield the more stable dithiocarbamate salt.[4][5][6]
-
Alkylation: The resulting dithiocarbamate salt is then reacted with an alkylating agent (an alkyl halide) to yield the final S-alkyl dithiocarbamate product.[4][5]
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product is typically purified by column chromatography or recrystallization.[6]
General reaction scheme for the synthesis of dithiocarbamates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Assay: FRET-based 3CLpro Inhibition
The inhibitory activity of compounds against 3CLpro is determined using a Förster Resonance Energy Transfer (FRET) based assay. This assay relies on a fluorogenic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[7]
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP).
-
Test compounds dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the 3CLpro enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is monitored kinetically over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Workflow for the FRET-based 3CLpro inhibition assay.
Antiviral Assay: Cytopathic Effect (CPE) Reduction
The antiviral activity of the compounds is assessed by their ability to protect host cells from the cytopathic effect (CPE) induced by viral infection.
-
Reagents and Materials:
-
Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom assay plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminescence plate reader.
-
-
Procedure:
-
Host cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is removed, and the cells are treated with serial dilutions of the test compounds for a short period (e.g., 1-2 hours).
-
A suspension of SARS-CoV-2 is added to the wells at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[8][9]
-
Cell viability is quantified by adding a reagent that measures ATP content (indicative of live cells) and reading the resulting luminescence signal.
-
EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for the cytopathic effect (CPE) reduction antiviral assay.
Mechanism of Action
The catalytic mechanism of SARS-CoV-2 3CLpro involves a Cys-His catalytic dyad (Cys145 and His41).[10][11] The catalytic cysteine acts as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the polyprotein.[12]
This compound, as a dithiocarbamate, is proposed to act as a covalent inhibitor. The dithiocarbamate moiety can interact with the catalytic cysteine of the 3CLpro active site, forming a covalent bond and thereby irreversibly inactivating the enzyme. This mechanism of action contributes to its potent inhibitory activity.
Simplified signaling pathway of SARS-CoV-2 3CLpro catalytic activity.
Conclusion
This compound represents a significant discovery in the search for novel antiviral agents against coronaviruses. Its potent inhibitory activity, broad-spectrum potential, and novel dithiocarbamate scaffold make it a valuable lead compound for further optimization and development. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to replicate and build upon these findings in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of SARS-CoV-2 neutralizing antibody by a pseudotyped virus-based assay | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Measuring SARS-CoV-2 neutralizing antibody activity using pseudotyped and chimeric viruses - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of SARS-CoV-2 3CLpro Inhibitor: IN-13
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characteristics of IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented herein is compiled from publicly available research, offering a centralized resource for understanding its inhibitory activity, selectivity, and the methodologies used for its characterization.
Core Data Summary
IN-13, a novel dithiocarbamate, has demonstrated significant inhibitory potential against the SARS-CoV-2 3CLpro, a cysteine protease essential for viral replication.[1][2] Its biochemical profile highlights its potency and selectivity, making it a compound of interest for further antiviral development.
Table 1: In Vitro Inhibitory Activity of IN-13 against Viral Proteases
| Protease Target | Virus Family | IC50 (µM) |
| SARS-CoV-2 3CLpro | Beta-CoV | 0.021 |
| SARS-CoV 3CLpro | Beta-CoV | 0.383 |
| MERS-CoV 3CLpro | Beta-CoV | 2.00 |
| hCoV-229E 3CLpro | Alpha-CoV | 0.016 |
Data sourced from MedChemExpress, citing Brier L, et al.[1][2]
Table 2: Selectivity Profile of IN-13 against Human Cysteine Proteases
| Protease Target | IC50 (µM) |
| SARS-CoV-2 3CLpro | 1.46 |
| Human Calpain 1 | >300 |
| Cathepsin L | 122 |
Data sourced from MedChemExpress, citing Brier L, et al.[1][2]
Table 3: Antiviral Activity of IN-13
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | Not Specified | 1.06 |
| Human Coronavirus 229E | Not Specified | 1.34 |
Data sourced from MedChemExpress, citing Brier L, et al.[1][2]
Mechanism of Action and Experimental Workflow
The primary mechanism of action for IN-13 is the direct inhibition of the SARS-CoV-2 3CLpro enzyme. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are crucial for the assembly of the viral replication and transcription complex.[1] By blocking the active site of 3CLpro, IN-13 effectively halts the viral life cycle.
The biochemical characterization of inhibitors like IN-13 typically follows a structured workflow, beginning with high-throughput screening and progressing to detailed enzymatic and biophysical assays to confirm activity and mechanism.
Experimental Protocols
The following protocols are based on the methodologies described for the characterization of IN-13 (referred to as compound 1 in the source literature) and other dithiocarbamates.[1]
SARS-CoV-2 3CLpro FRET-Based Enzymatic Inhibition Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of test compounds against the 3CLpro enzyme. It relies on a Förster Resonance Energy Transfer (FRET) substrate that fluoresces upon cleavage by the enzyme.
Materials:
-
Assay Buffer: 50 mM HEPES, 0.1 mg/mL BSA, 0.01% Triton X-100, 2 mM GSH, pH 7.5.
-
Enzyme: Recombinant SARS-CoV-2 3CLpro.
-
Substrate: Fluorogenic FRET peptide substrate.
-
Test Compound (IN-13): Stock solution in 100% DMSO.
-
Positive Controls: GC-376, Boceprevir.
-
Plates: 384-well, dark, low-binding, low-volume plates.
-
Instrumentation: Acoustic nanodispenser (e.g., Echo Liquid Handler), plate reader capable of fluorescence measurement.
Procedure:
-
Compound Dispensing: Using an acoustic nanodispenser, dispense nanoliter volumes of the test compound (IN-13) from a stock solution (e.g., 10 mM in DMSO) into the 384-well assay plates to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration does not exceed 1%.
-
Enzyme Addition and Pre-incubation: Add the SARS-CoV-2 3CLpro enzyme (final concentration ~15 nM) to each well containing the test compound. Allow the plate to incubate at room temperature for 1 hour to facilitate the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader. Record initial reaction rates.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a non-linear regression analysis.
-
All experiments should be performed in triplicate.
-
Thermal Shift Assay (TSA) for Direct Binding Confirmation
This biophysical assay confirms the direct interaction between the inhibitor and the target protein by measuring changes in the protein's thermal stability upon ligand binding.
Materials:
-
Assay Buffer: As described above.
-
Protein: Recombinant SARS-CoV-2 3CLpro.
-
Test Compound (IN-13): Stock solution in DMSO.
-
Fluorescent Dye: Protein thermal shift dye.
-
Instrumentation: Real-time PCR instrument capable of performing a thermal melt curve.
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., PCR tube or plate), combine the SARS-CoV-2 3CLpro protein, the protein thermal shift dye, and the test compound (IN-13) or a DMSO control.
-
Thermal Denaturation: Place the samples in the real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.
-
Fluorescence Monitoring: Monitor the changes in fluorescence as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melt curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
Calculate the change in melting temperature (ΔTm) between the protein with the compound and the protein with the DMSO control. A significant positive ΔTm indicates that the compound binds to and stabilizes the protein. The binding of IN-13 resulted in a ΔTm of +14.17 °C, confirming direct interaction with 3CLpro.[1]
-
References
SARS-CoV-2 3CLpro-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This document details the quantitative inhibitory data, experimental methodologies, and visual representations of its operational pathways, offering a comprehensive resource for researchers in the field of antiviral drug development.
Core Mechanism of Action
This compound, identified as a novel dithiocarbamate, is a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for the cleavage of viral polyproteins and subsequent viral replication.[1][2] The primary mechanism of action involves the selective inhibition of this viral cysteine protease.[1]
The 3CLpro enzyme is a cysteine protease that utilizes a Cys-His catalytic dyad to hydrolyze the viral polyprotein at specific sites.[1] Inhibition of this enzyme effectively halts the viral life cycle.[1] this compound has been shown to be a slow-binding inhibitor, suggesting a multi-step binding process.[1]
The inhibitory potency of this compound is significantly diminished in the presence of reducing agents like glutathione (GSH) and tris(hydroxypropyl)phosphine (THP).[1] This suggests that the dithiocarbamate moiety may be involved in a redox-sensitive interaction within the enzyme's active site.
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified against various viral proteases and human cysteine proteases, demonstrating its potency and selectivity.
| Target Enzyme | IC50 (µM) |
| Coronavirus 3CL Proteases | |
| hCoV-229E (Alpha-CoV) 3CLpro | 0.016[3] |
| SARS-CoV-2 (Beta-CoV) 3CLpro | 0.021[3] |
| SARS-CoV (Beta-CoV) 3CLpro | 0.383[3] |
| MERS-CoV (Beta-CoV) 3CLpro | 2.00[3] |
| Human Cysteine Proteases | |
| Human Calpain 1 | >300[3] |
| Cathepsin L | 122[3] |
Table 1: Inhibitory Activity of this compound against Viral and Human Proteases. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of coronavirus 3CL proteases and human cysteine proteases, highlighting its potent and selective inhibitory profile.
| Virus | IC50 (µM) |
| SARS-CoV-2 | 1.06[3] |
| Human Coronavirus 229E | 1.34[3] |
Table 2: Antiviral Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values for the antiviral activity of this compound against SARS-CoV-2 and human coronavirus 229E in cell-based assays.
Experimental Protocols
This section details the key experimental methodologies used to characterize the mechanism of action of this compound.
SARS-CoV-2 3CLpro Enzymatic Assay
A Förster Resonance Energy Transfer (FRET)-based assay is employed to measure the enzymatic activity of 3CLpro.[1]
-
Principle: The assay utilizes a fluorogenic substrate, Dabcyl-KTSAVLQ/SGFRKME(Edans), which contains a cleavage site for 3CLpro.[1] In its intact form, the Edans fluorophore is quenched by the Dabcyl quencher. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Reagents:
-
SARS-CoV-2 3CLpro enzyme
-
FRET substrate: Dabcyl-KTSAVLQ/SGFRKME(Edans)
-
Assay buffer
-
Test compound (this compound)
-
-
Procedure:
-
The test compound is pre-incubated with the 3CLpro enzyme in the assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
The antiviral activity is assessed by measuring the ability of the compound to protect cells from virus-induced cell death (cytopathic effect).
-
Principle: Susceptible cell lines (e.g., Vero E6 cells) are infected with SARS-CoV-2 in the presence of the test compound. The viability of the cells is measured after a defined incubation period. A reduction in the cytopathic effect indicates antiviral activity.
-
Reagents:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compound (this compound)
-
Cell viability reagent (e.g., Neutral Red)
-
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After incubation for a period sufficient to observe cytopathic effects in the control wells (typically 3-5 days), cell viability is assessed using a suitable method like the Neutral Red uptake assay.
-
EC50 values are determined by plotting the percentage of cell protection against the logarithm of the compound concentration.
-
Visualizing the Mechanism and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.
Caption: FRET-based 3CLpro Enzymatic Assay Workflow.
Caption: Antiviral Cytopathic Effect (CPE) Assay Workflow.
References
In Silico Analysis of SARS-CoV-2 3CLpro and IN-13 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of the binding interaction between the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) and the potent dithiocarbamate inhibitor, IN-13. The methodologies outlined herein are based on established computational protocols and are supplemented with experimental data from the pivotal study by Brier et al. (2023). This document is intended to serve as a comprehensive resource for researchers engaged in the computational-driven design and analysis of novel antiviral therapeutics targeting SARS-CoV-2.
Quantitative Binding and Activity Data
The following tables summarize the key quantitative data for the inhibitor IN-13 (also referred to as compound 1 in the primary literature) and its analogs, providing a clear comparison of their inhibitory activities against various viral proteases and their selectivity.
| Compound | Target Protease | IC50 (μM) | Reference |
| IN-13 (Compound 1) | SARS-CoV-2 3CLpro | 0.021 | Brier et al., 2023[1] |
| IN-13 (Compound 1) | hCoV-229E 3CLpro | 0.016 | Brier et al., 2023[1] |
| IN-13 (Compound 1) | SARS-CoV 3CLpro | 0.383 | Brier et al., 2023[1] |
| IN-13 (Compound 1) | MERS-CoV 3CLpro | 2.00 | Brier et al., 2023[1] |
| Compound | Target Human Protease | IC50 (μM) | Reference |
| IN-13 (Compound 1) | Human Calpain 1 | >300 | Brier et al., 2023 |
| IN-13 (Compound 1) | Cathepsin L | 122 | Brier et al., 2023 |
| Compound | Virus | Antiviral Activity (EC50, μM) | Reference |
| IN-13 (Compound 1) | SARS-CoV-2 | 1.06 | Brier et al., 2023[1] |
| IN-13 (Compound 1) | Human Coronavirus 229E | 1.34 | Brier et al., 2023[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of IN-13, based on the work of Brier et al. (2023).
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol describes a Förster Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate: Dabcyl-KTSAVLQ/SGFRKME(Edans)
-
Assay buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP
-
Test compounds (e.g., IN-13) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of fluorescence measurement (e.g., PHERAstar)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add 2 µL of the compound dilutions to the appropriate wells.
-
Add 10 µL of a solution containing SARS-CoV-2 3CLpro (final concentration of 50 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration of 10 µM) in assay buffer to each well.
-
Immediately start monitoring the fluorescence intensity (excitation at 340 nm, emission at 490 nm) every 60 seconds for 30 minutes at 37°C.
-
The initial velocity of the reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
X-ray Crystallography of SARS-CoV-2 3CLpro in Complex with IN-13
This protocol outlines the general steps for determining the co-crystal structure of SARS-CoV-2 3CLpro with an inhibitor.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant SARS-CoV-2 3CLpro to high homogeneity.
-
Crystallization:
-
Screen for initial crystallization conditions of the apo-enzyme using vapor diffusion methods (sitting or hanging drop).
-
Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals to a cryoprotectant solution containing a high concentration of the inhibitor (IN-13) for a defined period.
-
Co-crystallization: Mix the purified protein with a molar excess of the inhibitor prior to setting up crystallization trials.
-
-
Data Collection:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known SARS-CoV-2 3CLpro structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to obtain the final model.
-
NMR Spectroscopy for Ligand Binding Analysis
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the binding of an inhibitor to SARS-CoV-2 3CLpro.
Procedure:
-
Protein Preparation: Prepare a sample of ¹⁵N-labeled SARS-CoV-2 3CLpro in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
¹H-¹⁵N HSQC Spectra Acquisition:
-
Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo-protein. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
-
Ligand Titration:
-
Add increasing concentrations of the inhibitor (IN-13) to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Analyze the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand addition. Significant CSPs for specific residues indicate that they are in or near the binding site.
-
Cellular Antiviral Activity Assay
This protocol details a cell-based assay to evaluate the antiviral efficacy of a compound against live SARS-CoV-2.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., CellTiter-Glo)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess the cytopathic effect (CPE) visually or quantify cell viability using a reagent like CellTiter-Glo.
-
Calculate the percentage of protection for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by fitting the dose-response curve.
In Silico Modeling Workflow
The following section outlines a comprehensive in silico workflow for modeling the binding of IN-13 to SARS-CoV-2 3CLpro. This workflow is a synthesis of established computational drug discovery protocols.
References
An In-depth Technical Guide on the Pharmacokinetics of SARS-CoV-2 3CLpro-IN-13
Disclaimer: As of November 2025, there is no publicly available in vivo pharmacokinetic data for the specific compound SARS-CoV-2 3CLpro-IN-13. This guide summarizes the available in vitro data for this inhibitor and provides a generalized framework for the experimental protocols that would be utilized to determine its pharmacokinetic profile, based on methodologies established for other SARS-CoV-2 3CLpro inhibitors.
Introduction
This compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the replication of the virus, making it a prime target for antiviral drug development. Understanding the pharmacokinetics of a potential therapeutic agent like this compound is a critical step in its preclinical and clinical development. This guide provides an overview of its known in vitro activity and outlines the standard experimental procedures for future pharmacokinetic studies.
In Vitro Activity of this compound
This compound has demonstrated potent inhibitory activity against the 3CL proteases of several coronaviruses in enzymatic assays, as well as antiviral activity in cell-based assays.[1][2]
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Target Enzyme/Virus | Assay Type | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | Enzymatic Assay | 21 | [1][2] |
| Human Coronavirus 229E 3CLpro | Enzymatic Assay | 16 | [1] |
| SARS-CoV 3CLpro | Enzymatic Assay | 383 | [1] |
| MERS-CoV 3CLpro | Enzymatic Assay | 2000 | [1] |
| SARS-CoV-2 | Antiviral Assay | 1060 | [1] |
| Human Coronavirus 229E | Antiviral Assay | 1340 | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the in vitro and in vivo evaluation of a 3CLpro inhibitor like this compound.
3.1.1. 3CLpro Enzymatic Inhibition Assay
This assay is designed to determine the concentration of the inhibitor required to reduce the enzymatic activity of 3CLpro by 50% (IC50). A common method is a Förster Resonance Energy Transfer (FRET)-based assay.
-
Principle: A synthetic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., GC376)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Add the 3CLpro enzyme to the wells of the assay plate.
-
Add the diluted test compound or control to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.1.2. Antiviral Cell-Based Assay
This assay determines the concentration of the inhibitor required to inhibit viral replication in cultured cells by 50% (EC50).
-
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified.
-
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test compound (this compound)
-
Positive control antiviral (e.g., Remdesivir)
-
Reagents for quantifying viral replication (e.g., RT-qPCR reagents for viral RNA, or reagents for cytopathic effect (CPE) reduction assay or plaque reduction assay).
-
-
Procedure (using RT-qPCR):
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and extract the total RNA.
-
Perform RT-qPCR to quantify the amount of a specific viral gene (e.g., N gene or E gene).
-
Normalize the viral RNA levels to a housekeeping gene.
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.
-
Animal Model: Typically, initial pharmacokinetic studies are conducted in rodents, such as mice or rats.
-
Administration Routes: The compound would be administered via different routes to assess its bioavailability and pharmacokinetic properties. Common routes include intravenous (IV) for 100% bioavailability reference, oral (PO) for assessing oral absorption, and potentially intraperitoneal (IP).
-
Dosing: A suitable formulation of this compound would be prepared. A single dose is administered to each animal.
-
Sample Collection: Blood samples are collected at multiple time points after administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Plasma is separated from the blood samples.
-
Bioanalytical Method: A sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |
| t1/2 | Half-life (time taken for the plasma concentration to reduce by half) |
| CL | Clearance (volume of plasma cleared of the drug per unit time) |
| Vd | Volume of distribution (apparent volume into which the drug distributes) |
| F% | Bioavailability (fraction of the administered dose that reaches systemic circulation) |
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
Caption: Workflow for determining the IC50 of this compound.
Caption: Generalized workflow for an in vivo pharmacokinetic study.
Conclusion
While this compound shows promise as a potent inhibitor of SARS-CoV-2 3CLpro in vitro, its therapeutic potential can only be fully assessed after comprehensive in vivo pharmacokinetic and pharmacodynamic studies. The generalized protocols and workflows presented in this guide provide a roadmap for the necessary future investigations into the ADME properties of this compound. The data from such studies will be crucial for determining appropriate dosing regimens and for advancing this compound as a potential antiviral therapeutic.
References
3CLpro-IN-13: A Deep Dive into Covalent vs. Non-covalent Inhibition of the SARS-CoV-2 Main Protease
For Immediate Release
This technical guide provides an in-depth analysis of 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This document, intended for researchers, scientists, and drug development professionals, elucidates the mechanism of inhibition, presents key quantitative data, and details the experimental protocols used to characterize this compound. 3CLpro-IN-13 has been identified as a dithiocarbamate that acts as a reversible covalent inhibitor of SARS-CoV-2 3CLpro, forming a dithiocarbamate adduct with the catalytic cysteine residue (Cys145).[1]
Quantitative Data Summary
The inhibitory activity of 3CLpro-IN-13 (referred to as compound 1 in the primary literature) has been quantified against 3CLpro from various coronaviruses and assessed for selectivity against human proteases.[2] The following tables summarize these findings.
Table 1: Inhibitory Activity of 3CLpro-IN-13 against Coronavirus 3CL Proteases [2]
| Virus | 3CL Protease Target | IC50 (µM) |
| SARS-CoV-2 (Beta-CoV) | 3CLpro | 0.021 |
| hCoV-229E (Alpha-CoV) | 3CLpro | 0.016 |
| SARS-CoV (Beta-CoV) | 3CLpro | 0.383 |
| MERS-CoV (Beta-CoV) | 3CLpro | 2.00 |
Table 2: Selectivity Profile of 3CLpro-IN-13 against Human Cysteine Proteases [2]
| Protease Target | IC50 (µM) |
| 3CLpro SARS-CoV-2 | 1.46 |
| Human Calpain 1 | >300 |
| Cathepsin L | 122 |
Table 3: Antiviral Activity of 3CLpro-IN-13 [2]
| Virus | Antiviral Activity IC50 (µM) |
| SARS-CoV-2 | 1.06 |
| Human Coronavirus 229E | 1.34 |
Mechanism of Inhibition: Reversible Covalent Modification
3CLpro-IN-13 functions as a reversible covalent inhibitor.[1] This mechanism involves the formation of a covalent bond between the inhibitor and the catalytic Cys145 residue of the 3CLpro active site.[1] Specifically, the dithiocarbamate moiety of 3CLpro-IN-13 is attacked by the thiol group of Cys145, resulting in the formation of a dithiocarbamate adduct.[1]
The reversibility of this covalent bond has been demonstrated through jump dilution assays.[1] In these experiments, pre-incubation of the enzyme with a high concentration of the inhibitor followed by rapid dilution leads to a slow recovery of enzymatic activity, which is characteristic of a reversible covalent interaction.[1] This is because the newly formed dithiocarbamate adduct remains electrophilic and can be hydrolyzed, allowing the enzyme to return to its active state.[1]
Caption: Mechanism of reversible covalent inhibition of 3CLpro by 3CLpro-IN-13.
Experimental Protocols
The characterization of 3CLpro-IN-13 involved several key experimental procedures to determine its inhibitory potency, mechanism of action, and binding mode.
FRET-based Enzyme Inhibition Assay
This assay is used to quantify the inhibitory activity of compounds against 3CLpro.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
Fluorogenic substrate: Dabcyl-KTSAVLQ/SGFRKME(Edans).[1]
-
Assay buffer.
-
Test compounds (e.g., 3CLpro-IN-13) dissolved in DMSO.
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of 3CLpro is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 60 minutes) at a specific temperature.[1]
-
The enzymatic reaction is initiated by the addition of the FRET substrate.[1]
-
The fluorescence intensity is monitored over time (e.g., 30 minutes) to measure the initial velocity of the reaction.[1]
-
Positive (enzyme and substrate without inhibitor) and negative (substrate only) controls are included.[1]
-
The percentage of inhibition is calculated relative to the positive control.[1]
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Caption: Workflow for the FRET-based 3CLpro enzyme inhibition assay.
Jump Dilution Assay for Reversibility
This assay distinguishes between reversible and irreversible inhibitors.
-
Procedure:
-
A concentrated solution of 3CLpro is pre-incubated with the inhibitor at a concentration significantly higher than its IC50 (e.g., 10x IC50) for an extended period (e.g., 1 hour).[1]
-
This pre-incubation mixture is then rapidly diluted (e.g., 100-fold) into a solution containing the FRET substrate.[1]
-
The final concentration of the inhibitor after dilution is well below its IC50 (e.g., 0.1x IC50).[1]
-
The enzymatic activity is monitored over time by measuring the fluorescence signal.[1]
-
A recovery of enzyme activity over time indicates reversible inhibition, while no recovery suggests irreversible inhibition.[1]
-
Mass Spectrometry for Covalent Adduct Confirmation
While not explicitly detailed for 3CLpro-IN-13 in the primary reference, mass spectrometry is a standard method to confirm covalent modification of a protein.
-
General Procedure:
-
The target protein (3CLpro) is incubated with the covalent inhibitor.
-
The protein-inhibitor complex is then analyzed by mass spectrometry (e.g., LC-MS).
-
An increase in the molecular weight of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Further analysis, such as peptide mapping after proteolytic digestion, can identify the specific amino acid residue that has been modified.
-
NMR Spectroscopy and X-ray Crystallography for Binding Mode Analysis
These structural biology techniques provide detailed insights into the interaction between the inhibitor and the enzyme.
-
NMR Spectroscopy: Chemical shift perturbation (CSP) analysis was used to map the binding site of 3CLpro-IN-13 on 3CLpro. The largest CSPs were observed for residues in the S1 pocket of the enzyme's active site, consistent with the binding mode.[1]
-
X-ray Crystallography: The co-crystal structure of 3CLpro with 3CLpro-IN-13 confirmed the formation of a dithiocarbamate adduct with the catalytic Cys145.[1] The pyridine ring of the adduct occupies the S1 pocket and forms hydrogen bonds with His163 and, via a water molecule, with Asn142.[1]
Caption: Workflow for analyzing the binding mode of 3CLpro-IN-13.
Conclusion
3CLpro-IN-13 is a potent and selective reversible covalent inhibitor of SARS-CoV-2 3CLpro. Its dithiocarbamate warhead forms a transient covalent bond with the catalytic Cys145 residue, effectively blocking the enzyme's activity. The detailed characterization of its mechanism of action and binding mode provides a solid foundation for the further development of dithiocarbamate-based antiviral therapeutics.
References
Selectivity Profile of SARS-CoV-2 3CLpro-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 main protease (3CLpro). The information presented herein is compiled from primary research and is intended to provide researchers and drug development professionals with a detailed understanding of the inhibitor's activity, specificity, and the methodologies used for its characterization.
Core Data Presentation
The inhibitory activity and selectivity of this compound have been quantified against a panel of viral and human proteases. The following tables summarize these findings for clear comparison.
Table 1: Inhibitory Activity against Coronaviral 3CL Proteases
| Protease Target | Virus Family | IC50 (μM) |
| hCoV-229E 3CLpro | Alpha-coronavirus | 0.016[1] |
| SARS-CoV-2 3CLpro | Beta-coronavirus | 0.021[1] |
| SARS-CoV 3CLpro | Beta-coronavirus | 0.383[1] |
| MERS-CoV 3CLpro | Beta-coronavirus | 2.00[1] |
Table 2: Selectivity Profile against Human Cysteine Proteases
| Protease Target | IC50 (μM) |
| SARS-CoV-2 3CLpro | 1.46[1] |
| Human Calpain 1 | >300[1] |
| Human Cathepsin L | 122[1] |
Table 3: Antiviral Activity in Cell-Based Assays
| Virus | Cell Line | IC50 (μM) |
| SARS-CoV-2 | A549-ACE2 | 1.06[1] |
| hCoV-229E | MRC-5 | 1.34[1] |
Mechanism of Action and Inhibition Pathway
SARS-CoV-2 3CLpro is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at specific sites to release functional non-structural proteins required for viral replication.[2][3][4] The active site of 3CLpro contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[5] this compound, a dithiocarbamate, acts as a covalent inhibitor. The electrophilic carbon of the dithiocarbamate moiety is attacked by the nucleophilic sulfur of the active site Cysteine-145, leading to transthiocarbamoylation of the cysteine residue.[5] This covalent modification irreversibly inactivates the enzyme, thereby blocking the viral replication cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to determine the selectivity profile of this compound.
Recombinant 3CL Protease Expression and Purification
The native 3CL proteases from SARS-CoV-2, SARS-CoV, MERS-CoV, and hCoV-229E were recombinantly expressed in Escherichia coli. To ensure proper enzymatic activity, the proteins were expressed with a cleavable N-terminal 6xHis-SUMO tag, which was subsequently removed by SENP2 protease, yielding the native protease with no additional residues.[5]
Enzymatic Inhibition Assay (FRET-based)
A Förster Resonance Energy Transfer (FRET)-based assay is a standard method for measuring protease activity.[6][7]
-
Principle: A peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[6]
-
Assay Buffer: A typical buffer composition is 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA. The assay for this compound also included 100 µM glutathione (GSH) and 0.01% Triton X-100.
-
Procedure:
-
The recombinant 3CL protease is pre-incubated with varying concentrations of this compound for 30-60 minutes at room temperature.[5]
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 340 nm and emission at 460 nm for an EDANS/DABCYL pair).[8]
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Selectivity Profiling against Human Proteases
To assess off-target effects, the inhibitory activity of this compound was evaluated against human calpain 1 and cathepsin L.[1]
-
Methodology: Commercially available enzymatic assay kits were used according to the manufacturer's instructions. These assays typically employ a specific fluorogenic substrate for the respective protease.
-
Procedure:
-
The human protease is incubated with a range of concentrations of this compound.
-
The specific fluorogenic substrate is added to start the reaction.
-
The change in fluorescence is monitored to determine the enzymatic activity.
-
IC50 values are calculated to quantify the inhibitory potency against these off-target proteases.
-
Antiviral Activity Assay (Cell-Based)
The efficacy of this compound in a cellular context was determined using antiviral assays.
-
Cell Lines: A549 cells stably expressing human ACE2 (A549-ACE2) for SARS-CoV-2 and MRC-5 lung fibroblasts for hCoV-229E were used.[1]
-
Procedure:
-
Cells are seeded in multi-well plates and incubated.
-
The cells are then treated with serial dilutions of this compound.
-
Following a short incubation period, the cells are infected with either SARS-CoV-2 or hCoV-229E.
-
After an incubation period (e.g., 48-72 hours), the cytopathic effect (CPE) of the virus is evaluated.
-
Cell viability is quantified using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.
-
IC50 values are calculated as the concentration of the inhibitor that protects 50% of the cells from virus-induced CPE.
-
Experimental Workflow for Selectivity Profiling
The systematic evaluation of a compound's selectivity is a critical step in drug development. The following diagram illustrates a generalized workflow for the selectivity profiling of a protease inhibitor.
References
- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling protease activities with dynamic proteomics workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Initial Structure-Activity Relationship (SAR) Studies of 3CLpro Inhibitors: Featuring 3CLpro-IN-13
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational principles and methodologies for conducting initial structure-activity relationship (SAR) studies on inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical target for antiviral drug development. While presenting a framework applicable to any novel inhibitor series, this document uses the potent inhibitor SARS-CoV-2 3CLpro-IN-13 as a reference case study to contextualize data and experimental approaches.
The 3CL protease (also known as Mpro) is a cysteine protease essential for processing viral polyproteins, making it an attractive target for therapeutic intervention.[1][2] Understanding the relationship between the chemical structure of an inhibitor and its biological activity is paramount for optimizing lead compounds into viable drug candidates.
Data Presentation: Quantitative Analysis of Inhibitor Potency and Selectivity
A systematic SAR study begins with the precise measurement of an inhibitor's potency against its target enzyme and its antiviral efficacy in a cellular context. The data for the reference compound, 3CLpro-IN-13, is summarized below, serving as a template for the comparative analysis of analog series.
Table 1: Enzymatic Inhibition Profile of this compound [3]
| Target Protease | Virus Family | IC50 (µM) |
| SARS-CoV-2 3CLpro | Beta-CoV | 0.021 |
| hCoV-229E 3CLpro | Alpha-CoV | 0.016 |
| SARS-CoV 3CLpro | Beta-CoV | 0.383 |
| MERS-CoV 3CLpro | Beta-CoV | 2.00 |
Table 2: Selectivity and Antiviral Activity of this compound [3]
| Target / Virus | Assay Type | IC50 (µM) |
| Human Calpain 1 | Enzymatic | >300 |
| Human Cathepsin L | Enzymatic | 122 |
| SARS-CoV-2 | Antiviral Cell-Based | 1.06 |
| Human Coronavirus 229E | Antiviral Cell-Based | 1.34 |
Initial SAR analysis of 3CLpro-IN-13 analogs would involve synthesizing derivatives with modifications at key positions and populating similar tables with their corresponding IC50 values. This allows researchers to deduce which structural motifs are critical for potent and selective inhibition.
Core Signaling and Catalytic Pathways
Understanding the target's mechanism is fundamental to inhibitor design. 3CLpro functions as a cysteine protease utilizing a Cys-His catalytic dyad. Inhibitors are often designed to interact with this dyad, either non-covalently or by forming a covalent bond with the catalytic cysteine.
Caption: Catalytic mechanism of the 3CL protease.
Experimental Protocols & Methodologies
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are standard methodologies for inhibitor synthesis and evaluation.
Many covalent 3CLpro inhibitors can be synthesized using multi-component reactions like the Ugi reaction, which allows for rapid diversification of analogs.[4]
Caption: General workflow for Ugi reaction synthesis.
Protocol:
-
Mixing: To a solution of the aldehyde (1.0 eq.) in methanol (0.2 M), add the amine (1.0 eq.), carboxylic acid (1.0 eq.), and isocyanide (1.0 eq.).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to determine the IC50 of inhibitors against purified 3CLpro. The assay measures the cleavage of a fluorogenic substrate.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA.
-
Enzyme: Purified recombinant SARS-CoV-2 3CLpro (e.g., 100 nM final concentration).
-
Substrate: FRET-compatible peptide substrate with a fluorophore and a quencher.
-
Inhibitor: Test compounds (e.g., 3CLpro-IN-13 analogs) in a dilution series.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, inhibitor dilution, and enzyme solution.
-
Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Evaluating inhibitors in a cellular context is crucial to confirm their ability to cross cell membranes and inhibit viral replication in a more physiologically relevant environment.
Caption: Logical flow of a cell-based antiviral assay.
Protocol (Example using Cytopathic Effect - CPE):
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.
-
Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
CPE Assessment: Measure the virus-induced cytopathic effect (CPE). This can be quantified by staining viable cells with crystal violet.
-
Data Analysis: Quantify the absorbance to determine the percentage of cell survival. Calculate the IC50 (or EC50) value, which is the concentration of the compound that inhibits the viral CPE by 50%. A parallel cytotoxicity assay (without virus) should be run to determine the CC50.
By systematically applying these methodologies, researchers can effectively delineate the structure-activity relationships of novel 3CLpro inhibitor series, paving the way for the rational design of potent and safe antiviral therapeutics.
References
- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2 3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of the virus, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins.[3][4][5] The inhibition of 3CLpro blocks the viral life cycle, making it a prime target for antiviral drug development.[3][4][5] this compound has demonstrated significant inhibitory activity against the 3CLpro enzyme and antiviral effects in cell-based assays.[1]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and other potential inhibitors. The protocols include a biochemical fluorescence resonance energy transfer (FRET) assay and a cell-based reporter assay.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of 3CL Proteases by this compound
| Target Protease | Organism/Virus | IC50 (nM) |
| 3CLpro | SARS-CoV-2 | 21[1] |
| 3CLpro | hCoV-229E (Alpha-CoV) | 16 |
| 3CLpro | SARS-CoV (Beta-CoV) | 383 |
| 3CLpro | MERS-CoV (Beta-CoV) | 2000 |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | Not specified | 1.06[1] |
| Human coronavirus 229E | Not specified | 1.34[1] |
Table 3: Selectivity Profile of this compound against Human Cysteine Proteases
| Protease | IC50 (µM) |
| Human Calpain 1 | >300 |
| Cathepsin L | 122 |
Signaling Pathway and Mechanism of Action
The 3CL protease of SARS-CoV-2 is a cysteine protease that functions as a homodimer.[6] It possesses a Cys-His catalytic dyad (Cys145 and His41) in its active site.[6][7] The enzyme is essential for processing viral polyproteins translated from the viral RNA genome.[4][8] Specifically, 3CLpro cleaves the polyprotein at multiple sites to release non-structural proteins that are vital for viral replication and assembly.[3][4] By inhibiting 3CLpro, compounds like this compound block this crucial step in the viral life cycle.[5]
Caption: Inhibition of SARS-CoV-2 3CLpro by this compound blocks polyprotein processing.
Experimental Protocols
Biochemical FRET-based Assay for 3CLpro Activity
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 3CLpro and determine the potency of inhibitors. The assay utilizes a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.[3]
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic peptide substrate (e.g., Dabcyl-TSAVLQSGFRK-E(EDANS))
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
This compound or other test compounds
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration (e.g., 50 nM) in assay buffer.
-
Dilute the fluorogenic peptide substrate to the desired concentration (e.g., 15 µM) in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with assay buffer and DMSO as negative and positive controls, respectively.
-
Add 10 µL of the diluted 3CLpro enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at time zero using a fluorescence plate reader.
-
Continue to monitor the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Normalize the reaction rates to the positive control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Cell-Based Split-GFP Reporter Assay for 3CLpro Activity
This protocol outlines a cell-based assay using a split green fluorescent protein (GFP) system to monitor the activity of SARS-CoV-2 3CLpro within living cells.[9] The reporter system consists of two non-fluorescent GFP fragments linked by a peptide sequence that is a substrate for 3CLpro. When 3CLpro is active, it cleaves the linker, preventing the reconstitution of a functional GFP molecule. In the presence of a 3CLpro inhibitor, the linker remains intact, allowing the GFP fragments to assemble and produce a fluorescent signal.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid encoding the split-GFP reporter with a 3CLpro cleavage site
-
Expression plasmid for SARS-CoV-2 3CLpro
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
DMSO
-
96-well clear-bottom black plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Transfection:
-
Co-transfect the cells with the split-GFP reporter plasmid and the SARS-CoV-2 3CLpro expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
As a negative control, transfect cells with the reporter plasmid only.
-
Incubate the cells for 4-6 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh complete medium containing serial dilutions of this compound or other test compounds.
-
Include a vehicle control (DMSO) and a no-protease control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Fluorescence Measurement:
-
Measure the GFP fluorescence using a fluorescence microscope or a plate reader (e.g., Excitation: 488 nm, Emission: 510 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence intensity of the compound-treated wells to the vehicle control to calculate the percent inhibition of 3CLpro activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for the cell-based split-GFP reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. reframeDB [reframedb.org]
- 4. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]
- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Evaluating SARS-CoV-2 3CLpro Inhibitor IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
The main protease of SARS-CoV-2, 3CLpro (or Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] This document provides detailed protocols for a cell-based reporter assay to determine the intracellular efficacy of 3CLpro inhibitors, using IN-13 as a case study. Additionally, a standard protocol for assessing compound cytotoxicity is included to enable the determination of the selectivity index, a critical parameter in drug development.
Introduction
The SARS-CoV-2 pandemic has highlighted the urgent need for effective antiviral therapeutics. The virus's 3C-like protease (3CLpro) is responsible for cleaving the viral polyproteins into functional non-structural proteins, a crucial step in the viral life cycle.[3] Its conservation across coronaviruses and the absence of a close human homolog make it an attractive and safe drug target.[2]
IN-13 is a potent inhibitor of the SARS-CoV-2 3CLpro. While in-vitro enzymatic assays confirm direct inhibition, cell-based assays are crucial for evaluating a compound's performance in a biological context. These assays provide insights into cell permeability, potential cytotoxicity, and true antiviral activity within the host cell.[4][5] This note describes a robust cell-based reporter assay that can be conducted at Biosafety Level 2 (BSL-2), providing a safer and more accessible alternative to assays requiring live virus.[4][6][7]
Mechanism of 3CLpro Inhibition
Upon entering a host cell, the SARS-CoV-2 RNA is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro enzyme is responsible for making multiple cleavages in these polyproteins to release functional viral proteins required for replication.[1] 3CLpro inhibitors, such as IN-13, are designed to bind to the active site of the enzyme, blocking this cleavage process and thereby halting viral replication.[3]
References
- 1. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Note: FRET-Based Enzymatic Assay for 3CLpro IC50 Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of many viruses, including coronaviruses.[1][2] It functions by cleaving viral polyproteins at specific sites to release functional non-structural proteins required for the viral life cycle.[2][3] This indispensable role makes 3CLpro a prime target for the development of antiviral therapeutics.[2][4]
This document outlines a robust protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds, such as 3CLpro-IN-13, against 3CLpro using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
The assay principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher moiety at its termini, separated by the 3CLpro cleavage sequence. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by an active 3CLpro enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor, the IC50 value can be accurately determined.[5][6][7]
The Role of 3CLpro in Viral Replication
3CLpro is a key enzyme in the viral replication process. After the virus enters a host cell, its RNA genome is translated into large polyproteins (pp1a and pp1ab). 3CLpro is responsible for cleaving these polyproteins at no fewer than 11 distinct sites to generate mature non-structural proteins (NSPs).[2][3] These NSPs assemble into the replicase-transcriptase complex (RTC), the machinery that replicates the viral genome. Inhibition of 3CLpro halts this maturation process, thereby blocking viral replication.
Materials and Reagents
-
Enzyme: Recombinant 3CLpro (SARS-CoV-2 or other)
-
Substrate: FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKM-Edans or Ac-Abu-Tle-Leu-Gln-ACC). The optimal choice depends on the specific 3CLpro enzyme and available detection instrumentation.
-
Test Compound: 3CLpro inhibitor (e.g., 3CLpro-IN-13), dissolved in 100% DMSO.
-
Positive Control: A known 3CLpro inhibitor (e.g., GC376).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[4] Before use, add Dithiothreitol (DTT) to a final concentration of 1-2 mM.[8]
-
Plates: Black, flat-bottom 96-well or 384-well microplates (low-binding).
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em 340/490 nm for Edans/Dabcyl).[5]
Experimental Protocol
This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.
Reagent Preparation
-
Assay Buffer: Prepare the buffer base (Tris-HCl, NaCl, EDTA) and store at 4°C. On the day of the experiment, add fresh DTT from a stock solution.
-
3CLpro Enzyme Solution: Dilute the 3CLpro stock to the desired working concentration (e.g., 50 nM final concentration) in cold assay buffer.[4] Keep on ice.
-
FRET Substrate Solution: Dilute the FRET substrate stock to the desired working concentration (e.g., 10-20 µM final concentration) in assay buffer. Protect from light.
-
Test Compound Plate: Prepare a serial dilution of the test inhibitor (e.g., 3CLpro-IN-13) in 100% DMSO. A typical starting concentration for the dilution series is 1-10 mM. Then, dilute these DMSO stocks into the assay buffer to create the final working solutions for the assay. The final DMSO concentration in the reaction well should not exceed 1%.
Assay Procedure
-
Dispense Reagents:
-
To each well of a black 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the serially diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the appropriate wells.
-
Add 25 µL of the diluted 3CLpro enzyme solution to all wells.
-
-
Pre-incubation: Mix gently by shaking the plate for 30 seconds. Incubate the plate at room temperature (or 37°C) for 15-60 minutes to allow the inhibitor to bind to the enzyme.[1][9]
-
Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the diluted FRET substrate solution to each well. The total reaction volume is now 101 µL.
-
Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 15-30 minutes).
Data Analysis
-
Calculate Reaction Velocity: For each well, plot the fluorescence intensity against time. The initial velocity (V) of the reaction is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank))
-
V_inhibitor: Velocity in the presence of the test compound.
-
V_dmso: Velocity of the DMSO control (0% inhibition).
-
V_blank: Velocity of a no-enzyme control.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
FRET Assay Principle Visualization
The diagram below illustrates the mechanism of the FRET-based assay.
Example Data Presentation
The following table summarizes IC50 values for several known 3CLpro inhibitors determined by FRET-based assays, which can be used for comparison and validation.
| Inhibitor | SARS-CoV 3CLpro IC50 (µM) | SARS-CoV-2 3CLpro IC50 (µM) | Reference |
| Hexachlorophene | 5 | - | [1] |
| Nelfinavir | 46 | - | [1] |
| Shikonin | - | 15.0 ± 3.0 | [10] |
| GC376 | - | 0.052 ± 0.007 | [10] |
| Calpeptin | - | 4.0 | [9] |
| MG-132 | - | 7.4 | [9] |
| Ebselen | - | >100 | [10] |
| Epitheaflagallin 3-O-gallate | - | 8.73 ± 2.30 | [4] |
Note: Assay conditions such as enzyme/substrate concentrations and incubation times can influence IC50 values. Data is for illustrative purposes.
References
- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of Substrate Specificity of SARS-CoV 3CLpro | PLOS One [journals.plos.org]
- 7. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for High-Yield Expression and Purification of Recombinant SARS-CoV-2 3CLpro for Inhibitor Studies
Application Note
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It processes viral polyproteins to produce functional non-structural proteins essential for the viral life cycle.[1][2] This makes 3CLpro a prime target for the development of antiviral therapeutics.[1][3] A robust and reproducible protocol for the expression and purification of active recombinant 3CLpro is fundamental for high-throughput screening of potential inhibitors and subsequent drug development efforts. This document provides a detailed protocol for the expression of SARS-CoV-2 3CLpro in Escherichia coli and its subsequent purification to high purity, suitable for enzymatic assays and inhibitor studies.
Principle
The protocol describes the expression of a fusion protein, either with a Glutathione S-transferase (GST) tag or a Small Ubiquitin-like Modifier (SUMO) tag, in an E. coli expression system.[3][4] The fusion tag facilitates purification via affinity chromatography. Subsequent cleavage of the tag by a specific protease, such as PreScission protease or SUMO protease, yields the native 3CLpro.[4][5] Further purification steps, including size-exclusion chromatography, can be employed to achieve high purity. The enzymatic activity of the purified 3CLpro is then validated using a Förster Resonance Energy Transfer (FRET)-based assay.[1][5]
Data Presentation
Table 1: Typical Yield and Purity of Recombinant SARS-CoV-2 3CLpro
| Expression System | Purification Method | Typical Yield (mg/L of culture) | Purity | Reference |
| pGEX-6P-3 in E. coli Lemo21(DE3) | GST Affinity, PreScission Cleavage, Size Exclusion | Not specified | >95% | [4] |
| pGTM_COV2_NSP5_004_SUMO in E. coli BL21(DE3) | SUMO Affinity, SUMO Protease Cleavage | up to 120 | >98% | [1][3][5] |
| pD451-SR in E. coli BL21(DE3) | Ni-NTA Affinity Chromatography | Not specified | 92% (yield from single step) | [6] |
| Prokaryotic Expression System | Affinity Chromatography | 5.3 | >95% | [2] |
Table 2: Key Reagents and Buffers
| Reagent/Buffer | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 200 mM NaCl | Cell resuspension and lysis |
| Wash Buffer | 20 mM Tris-HCl, 0.12 M NaCl, 20 mM imidazole, pH 7.5 | Washing Ni-Sepharose column |
| Elution Buffer (GST) | 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10 mM reduced Glutathione (GSH) | Elution from GSH-Sepharose |
| Elution Buffer (His) | 20 mM Tris-HCl, 0.12 M NaCl, 250 mM imidazole, pH 7.5 | Elution from Ni-Sepharose |
| PreScission Protease Cleavage Buffer | 50 mM Tris (pH 7.0), 200 mM NaCl, 1 mM DTT, 1 mM EDTA | GST-tag cleavage |
| Storage Buffer | 20 mM Tris-HCl buffer, 50 mM NaCl, at pH 7.5 | Long-term storage of purified protein |
| FRET Assay Buffer | Tris-HCl buffer (pH 7.3), EDTA, DTT | Enzymatic activity assay |
Table 3: Enzyme Kinetic Parameters for SARS-CoV-2 3CLpro
| Substrate | Km (µM) | Vmax (RFU/min) | Reference |
| FRET substrate | 75.41 | 1392 | [7] |
| Synthetic peptide (Dabcyl-KTSAVLQSGFRKME-Edans) | Not specified | Not specified | [8] |
Experimental Protocols
Gene Cloning and Vector Construction
The gene encoding for SARS-CoV-2 3CLpro (ORF1ab polyprotein residues 3264-3569) is cloned into a suitable bacterial expression vector.[9] Commonly used vectors include pGEX-6P-3 for N-terminal GST-tag fusion or pGTM_COV2_NSP5_004_SUMO for N-terminal SUMO-tag fusion.[1][4] The construct should include a protease cleavage site (e.g., PreScission protease site: LEVLFQGP) between the tag and the 3CLpro sequence to allow for tag removal.[4]
Expression of Recombinant 3CLpro
-
Transformation: Transform the expression vector into a suitable E. coli strain, such as BL21(DE3) or Lemo21(DE3).[4][6] Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.[5]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 225 rpm.[5]
-
Large-Scale Culture: Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]
-
Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4] For some expression systems, induction can be performed at a lower temperature, such as 18°C, to improve protein solubility.[6]
-
Incubation: Continue to incubate the culture for an additional 3 hours at 37°C or overnight at 18°C with shaking.[4]
-
Harvesting: Harvest the cells by centrifugation at 4000-5000 x g for 20 minutes at 4°C.[4][8] Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Purification of Recombinant 3CLpro
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.[4] Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 1 hour.[4] Lyse the cells by sonication on ice.[4]
-
Clarification: Centrifuge the cell lysate at 16,000-20,000 x g for 20-90 minutes at 4°C to pellet the cell debris.[4][8] Collect the supernatant containing the soluble fusion protein.
-
Affinity Chromatography:
-
For GST-tagged protein: Load the clarified supernatant onto a pre-equilibrated GSH-Sepharose column.[4] Wash the column extensively with Lysis Buffer. Elute the bound protein with Elution Buffer (GST).[4]
-
For His-tagged protein: Load the supernatant onto a pre-equilibrated Ni-NTA or Ni-Sepharose column.[8] Wash the column with Wash Buffer. Elute the protein with Elution Buffer (His).[8]
-
-
Tag Cleavage:
-
For GST-tagged protein: Dialyze the eluted fractions against PreScission Protease Cleavage Buffer.[4] Add PreScission protease (e.g., 10 µg per 100 µg of fusion protein) and incubate at 4°C for 36 hours.[4]
-
For SUMO-tagged protein: Add SUMO protease to the eluted protein. The optimal ratio and incubation time should be determined empirically.[5]
-
-
Removal of Tag and Protease: Pass the cleavage reaction mixture through the same affinity column again to remove the cleaved tag and the tagged protease.[4] The flow-through will contain the purified, untagged 3CLpro.
-
Size-Exclusion Chromatography (Optional but Recommended): For higher purity, concentrate the protein and load it onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with Storage Buffer. Collect the fractions corresponding to the monomeric 3CLpro (approximately 34 kDa).[10]
-
Purity Analysis and Storage: Analyze the purity of the final protein product by SDS-PAGE.[8] The protein should appear as a single band at ~34 kDa.[10] Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein in aliquots at -80°C.[1]
3CLpro Activity Assay (FRET-based)
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, separated by the 3CLpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).[8] Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.
-
Procedure:
-
Prepare a reaction mixture in a 384-well plate containing FRET Assay Buffer, the purified 3CLpro (e.g., 150 nM), and the fluorogenic substrate (e.g., 100 µM).[11]
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for 30 minutes at 30°C before adding the substrate.[11]
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[8]
-
Calculate the initial reaction rates and determine the IC50 values for the inhibitors.[11]
-
Visualizations
Caption: Workflow for recombinant SARS-CoV-2 3CLpro expression and purification.
Caption: Workflow for the FRET-based 3CLpro inhibitor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of a functionally active recombinant SARS-CoV-2 (COVID-19) 3C-like protease and a soluble inactive 3C-like protease-RBD chimeric in a prokaryotic expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technical Data of Heterologous Expression and Purification of SARS-CoV-2 Proteases Using <i>Escherichia coli</i> System - ProQuest [proquest.com]
- 7. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]
Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-13 in Viral Replication Assays
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A key target for antiviral drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4] This viral enzyme is essential for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[1][2][3][4][5][6] The absence of a human homolog for 3CLpro makes it an attractive and specific target for antiviral inhibitors with a potentially high therapeutic index.[1]
SARS-CoV-2 3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3CL protease, demonstrating significant anti-coronavirus activity.[7][8] These application notes provide detailed protocols for utilizing this compound in various viral replication assays, intended for researchers and scientists in the fields of virology, infectious diseases, and drug development.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of the 3CL protease. The 3CLpro is a cysteine protease that utilizes a catalytic dyad of cysteine and histidine residues to cleave the viral polyprotein at specific sites.[4] By binding to the active site of the 3CLpro, this compound prevents the processing of the polyprotein, thereby halting the viral replication cycle and preventing the production of new viral particles.[6]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound against various coronavirus 3CL proteases and its antiviral activity in cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of 3CL Proteases by this compound
| Target Protease | Virus | IC50 (µM) |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016 |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021 |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383 |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00 |
Data sourced from MedChemExpress.[7]
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Assay Type | Cell Line | EC50 (µM) |
| SARS-CoV-2 | Not Specified | Not Specified | 1.06 |
| Human Coronavirus 229E | Not Specified | Not Specified | 1.34 |
Data sourced from MedChemExpress.[7]
Table 3: Selectivity Profile of this compound Against Human Proteases
| Human Protease | IC50 (µM) |
| Human Calpain 1 | >300 |
| Cathepsin L | 122 |
Data sourced from MedChemExpress.[7]
Experimental Protocols
Protocol 1: Cell-Based Cytopathic Effect (CPE) Assay
This protocol is designed to evaluate the ability of this compound to protect cells from virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6 cells (or other susceptible cell lines like A549-ACE2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. A typical concentration range would be 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Infection and Treatment:
-
In a BSL-3 facility, remove the growth medium from the cells.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Add 50 µL of SARS-CoV-2 diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.
-
For the cell viability control wells, add 50 µL of medium instead of the virus.
-
For the virus control wells, add 50 µL of the virus to cells treated with the vehicle control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the inhibitor compared to the uninfected cell control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the 50% effective concentration (EC50).
-
Separately, assess the cytotoxicity of the compound by treating uninfected cells with the same serial dilutions and determine the 50% cytotoxic concentration (CC50).
-
Caption: Experimental workflow for a CPE-based viral replication assay.
Protocol 2: Reporter-Based Viral Replication Assay
This protocol utilizes a cell line expressing a reporter gene (e.g., luciferase or GFP) that is activated upon viral protease activity. This allows for a more direct measurement of 3CLpro inhibition in a cellular context and can often be performed in a BSL-2 setting.[9][10]
Materials:
-
HEK293T cells stably expressing a 3CLpro-cleavable reporter construct (e.g., split-GFP or luciferase complementation system).
-
Expression plasmid for SARS-CoV-2 3CLpro.
-
Transfection reagent (e.g., TransIT-LT1).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Solid white 96-well plates (for luciferase assays) or clear-bottom black plates (for GFP assays).
-
Luciferase assay reagent or fluorescence plate reader.
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
After 24 hours, transfect the cells with the SARS-CoV-2 3CLpro expression plasmid according to the manufacturer's protocol for the transfection reagent.
-
-
Plating for Assay: Four hours post-transfection, detach the cells and seed them into a 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Compound Addition: Immediately add serial dilutions of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Reporter Signal Measurement:
-
For Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader. In this assay format, inhibition of 3CLpro leads to an increase in the luciferase signal.
-
For GFP Assay: Measure the fluorescence intensity using a fluorescence plate reader. Inhibition of 3CLpro would prevent the cleavage of a quencher from GFP, thus a lower signal would indicate inhibition.
-
-
Data Analysis:
-
Normalize the reporter signal to the vehicle control.
-
Plot the normalized signal against the log of the inhibitor concentration.
-
Use a non-linear regression model to calculate the EC50 value.
-
Perform a parallel cytotoxicity assay on the host cells to determine the CC50.
-
Concluding Remarks
This compound is a valuable research tool for studying the inhibition of SARS-CoV-2 replication. The protocols outlined above provide a framework for assessing its antiviral efficacy in cell-based models. Researchers should adapt these protocols based on their specific cell lines, virus strains, and available equipment. Careful consideration of biosafety measures is paramount when working with live SARS-CoV-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for the proteolytic cleavage of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are crucial for viral replication and transcription.[1][2] The absence of a close human homolog makes 3CLpro an attractive target for antiviral drug development.[3] 3CLpro-IN-13 is a potent, non-covalent inhibitor of SARS-CoV-2 3CLpro, demonstrating significant antiviral activity against various coronaviruses.[4] These application notes provide detailed protocols for utilizing 3CLpro-IN-13 as a tool to study coronavirus polyprotein processing and to evaluate its potential as an antiviral agent.
Mechanism of Action
Coronaviruses translate their genomic RNA into two large polyproteins, pp1a and pp1ab.[1] The 3CLpro enzyme is itself a product of this polyprotein and is responsible for cleaving the polyprotein at multiple specific sites to release functional nsps, including the RNA-dependent RNA polymerase and helicase.[5] 3CLpro-IN-13 acts as a competitive inhibitor, binding to the active site of the 3CLpro enzyme and thereby preventing it from processing the viral polyproteins. This inhibition halts the viral replication cycle.[4]
Data Presentation
In Vitro Inhibitory Activity of 3CLpro-IN-13
| Target Enzyme | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | 21 | [4] |
| hCoV-229E 3CLpro | 16 | [4] |
| SARS-CoV 3CLpro | 383 | [4] |
| MERS-CoV 3CLpro | 2000 | [4] |
Antiviral Activity of 3CLpro-IN-13
| Virus | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 | - | 1.06 | [4] |
| hCoV-229E | - | 1.34 | [4] |
Selectivity Profile of 3CLpro-IN-13
| Human Protease | IC50 (µM) | Reference |
| Calpain 1 | >300 | [4] |
| Cathepsin L | 122 | [4] |
Mandatory Visualization
Caption: Coronavirus polyprotein processing and inhibition by 3CLpro-IN-13.
Experimental Protocols
In Vitro 3CLpro Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol is adapted from a general FRET-based assay for 3CLpro inhibitors and can be used to determine the IC50 of 3CLpro-IN-13.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
3CLpro-IN-13
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of 3CLpro-IN-13 in DMSO.
-
Create a serial dilution of 3CLpro-IN-13 in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted 3CLpro-IN-13 or DMSO (for control).
-
Add 20 µL of 3CLpro solution (final concentration ~0.5 µM) to each well and incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding 18 µL of the FRET substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. Coronavirus - Wikipedia [en.wikipedia.org]
- 2. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Colorimetric Detection of SARS-CoV-2 3CLpro Activity and Inhibition by IN-13
For Research Use Only.
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred intensive research into novel antiviral therapeutics. A key target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication.[1][2][3][4] 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins.[5][6] Its inhibition blocks the viral life cycle, making it an attractive target for antiviral drugs.
This application note describes a rapid and sensitive colorimetric assay for detecting SARS-CoV-2 3CLpro activity and its inhibition using IN-13, a potent 3CLpro inhibitor. The assay is based on the principle of gold nanoparticle (AuNP) aggregation. A specific peptide substrate for 3CLpro coats the surface of AuNPs, keeping them dispersed and resulting in a red-colored solution. In the presence of active 3CLpro, the peptide substrate is cleaved, leading to the aggregation of AuNPs and a distinct color change to blue.[2] This change can be observed visually and quantified spectrophotometrically, providing a straightforward method for assessing enzyme activity and screening for inhibitors.
IN-13 is a potent inhibitor of SARS-CoV-2 3CLpro with a reported IC50 value of 21 nM.[7][8] This application note provides a detailed protocol for utilizing the colorimetric assay to determine the inhibitory effect of IN-13 on 3CLpro activity.
Principle of the Assay
The colorimetric assay for 3CLpro activity is based on the aggregation of gold nanoparticles (AuNPs) induced by the enzymatic cleavage of a specific peptide substrate.
Caption: Principle of the AuNP-based colorimetric assay for 3CLpro activity.
Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 3CLpro (purified)
-
Inhibitor: IN-13 (stock solution in DMSO)
-
Substrate: 3CLpro-specific peptide substrate (sequence should be optimized for AuNP stabilization and 3CLpro cleavage)
-
Buffer: Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3)
-
Gold Nanoparticles (AuNPs): Colloidal gold solution (e.g., 40 nm diameter)
-
Control: DMSO (vehicle for inhibitor)
-
Equipment:
-
Microplate reader with absorbance measurement capabilities (e.g., 525 nm and 625 nm)
-
96-well microplates (clear, flat-bottom)
-
Incubator (37°C)
-
Pipettes and tips
-
Experimental Protocols
Protocol 1: Determination of SARS-CoV-2 3CLpro Activity
This protocol outlines the steps to confirm the activity of the recombinant 3CLpro enzyme using the colorimetric assay.
Caption: Workflow for determining 3CLpro activity.
Procedure:
-
Prepare AuNP-Peptide Solution: Mix the 3CLpro peptide substrate with the colloidal gold solution. The optimal concentration of the peptide should be determined empirically to ensure stabilization of the AuNPs.
-
Reaction Setup: In a 96-well microplate, set up the following reactions:
-
Test Reaction: 50 µL of AuNP-peptide solution + 10 µL of diluted 3CLpro enzyme.
-
Negative Control: 50 µL of AuNP-peptide solution + 10 µL of assay buffer.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time may need to be optimized based on enzyme activity.
-
Data Acquisition: After incubation, visually inspect the color change. Measure the absorbance of each well at 525 nm (A525) and 625 nm (A625) using a microplate reader.
-
Data Analysis: Calculate the A625/A525 ratio for each well. A significant increase in the A625/A525 ratio in the test reaction compared to the negative control indicates 3CLpro activity.
Protocol 2: Inhibition of SARS-CoV-2 3CLpro by IN-13
This protocol describes how to assess the inhibitory effect of IN-13 on 3CLpro activity.
Caption: Workflow for assessing 3CLpro inhibition by IN-13.
Procedure:
-
Prepare IN-13 Dilutions: Prepare a serial dilution of IN-13 in DMSO. Further dilute these in assay buffer to achieve the desired final concentrations in the assay.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
10 µL of diluted IN-13 or DMSO (for positive and negative controls).
-
10 µL of diluted 3CLpro enzyme.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the AuNP-peptide solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Data Acquisition: Measure the absorbance at 525 nm (A525) and 625 nm (A625).
-
Data Analysis:
-
Calculate the A625/A525 ratio for each well.
-
Calculate the percentage of inhibition for each IN-13 concentration using the following formula: % Inhibition = [1 - (Ratio_Inhibitor - Ratio_Negative) / (Ratio_Positive - Ratio_Negative)] x 100
-
Ratio_Inhibitor: A625/A525 ratio in the presence of IN-13.
-
Ratio_Positive: A625/A525 ratio with 3CLpro and DMSO (no inhibitor).
-
Ratio_Negative: A625/A525 ratio with buffer only (no enzyme).
-
-
Plot the percentage of inhibition against the logarithm of the IN-13 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activity of IN-13 against SARS-CoV-2 3CLpro and its selectivity against other proteases are summarized in the tables below.
Table 1: Inhibitory Activity of IN-13 against various Coronavirus 3CL Proteases
| Protease | Virus | IC50 (µM) |
| 3CLpro | hCoV-229E (Alpha-CoV) | 0.016 |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | 0.021 |
| 3CLpro | SARS-CoV (Beta-CoV) | 0.383 |
| 3CLpro | MERS-CoV (Beta-CoV) | 2.00 |
Data sourced from MedChemExpress.[7]
Table 2: Selectivity Profile of IN-13 against Human Cysteine Proteases
| Protease | IC50 (µM) |
| 3CLpro SARS-CoV-2 | 1.46 |
| Human Calpain 1 | >300 |
| Cathepsin L | 122 |
Data sourced from MedChemExpress.[7]
Table 3: Antiviral Activity of IN-13
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | Not Specified | 1.06 |
| Human Coronavirus 229E | Not Specified | 1.34 |
Data sourced from MedChemExpress.[7]
Conclusion
The colorimetric assay described provides a simple, rapid, and cost-effective method for measuring SARS-CoV-2 3CLpro activity and for screening potential inhibitors. The potent inhibitory activity of IN-13 against SARS-CoV-2 3CLpro can be reliably quantified using this protocol, making it a valuable tool for COVID-19 drug discovery and development research. The assay's visual readout also allows for high-throughput screening applications.
References
- 1. Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity. | Department of Pharmacology [phar.cam.ac.uk]
- 2. Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2 3CLpro-IN-13 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-13, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SARS-CoV-2 3CLpro-IN-13?
A1: this compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for the replication of the virus as it cleaves the viral polyproteins into functional non-structural proteins.[3] By inhibiting 3CLpro, 3CLpro-IN-13 blocks the viral replication cycle.[3]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 (half-maximal inhibitory concentration) value of 21 nM against the purified SARS-CoV-2 3CL protease.[1][2] In cell-based assays, it has shown antiviral activity with an IC50 of 1.06 µM against SARS-CoV-2.[1]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To avoid repeated freeze-thaw cycles, which can inactivate the product, it is best to aliquot the stock solution into smaller volumes for single use.[1] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for testing the antiviral activity of this compound?
A4: Various cell lines susceptible to SARS-CoV-2 infection can be used. Commonly used cell lines for SARS-CoV-2 research include Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), and Huh7 (human hepatoma) cells. The choice of cell line can influence the experimental outcome, so it is important to select a cell line that is appropriate for your specific research question.
Q5: How does the activity of 3CL protease affect host cell signaling pathways?
A5: The SARS-CoV-2 3CL protease can modulate several host cell signaling pathways to promote viral replication and evade the host immune response.[4][5][6] It has been shown to interfere with innate immune signaling by cleaving key proteins such as NLRP12, TAB1, and IRF3.[7][8] This can lead to a blunted type I interferon response and altered inflammatory cytokine production.[8] Additionally, 3CLpro can modulate cell death pathways like apoptosis and pyroptosis.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antiviral efficacy | Suboptimal inhibitor concentration: The concentration of 3CLpro-IN-13 may be too low to effectively inhibit viral replication in your specific cell line and under your experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations around the reported IC50 (e.g., from 0.1 µM to 10 µM).[1] |
| Compound instability: The inhibitor may have degraded due to improper storage or handling. | Ensure the compound is stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. | |
| Cell line variability: The susceptibility of the cell line to the virus and the inhibitor can vary. | Confirm the permissiveness of your cell line to SARS-CoV-2 infection. Consider testing in a different, highly susceptible cell line like Vero E6. | |
| High viral load: An excessively high multiplicity of infection (MOI) may overwhelm the inhibitory capacity of the compound. | Optimize the MOI for your experiments. A lower MOI may reveal the inhibitory effects more clearly. | |
| High cytotoxicity observed | Inhibitor concentration is too high: 3CLpro-IN-13, like many chemical compounds, can be toxic to cells at high concentrations. | Determine the CC50 (50% cytotoxic concentration) of the inhibitor in your chosen cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Use concentrations well below the CC50 for antiviral assays. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is kept to a minimum, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Off-target effects: The inhibitor may be affecting other cellular processes, leading to cell death. | Review literature for any known off-target effects of dithiocarbamates, the chemical class of 3CLpro-IN-13. Consider using a lower, non-toxic concentration in combination with another antiviral agent. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the number of cells seeded per well can lead to variability in both viral replication and the effects of the inhibitor. | Ensure a uniform and consistent cell seeding density across all wells of your assay plates. |
| Variability in viral titer: Inconsistent viral stocks can lead to variable infection rates. | Use a well-titered and consistent stock of SARS-CoV-2 for all experiments. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell viability. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| SARS-CoV-2 3CLpro | Enzymatic Assay | 21 nM | [1][2] |
| SARS-CoV-2 | Cell-based Antiviral Assay | 1.06 µM | [1] |
| hCoV-229E 3CLpro | Enzymatic Assay | 16 nM | [1] |
| hCoV-229E | Cell-based Antiviral Assay | 1.34 µM | [1] |
| SARS-CoV 3CLpro | Enzymatic Assay | 383 nM | [1] |
| MERS-CoV 3CLpro | Enzymatic Assay | 2.00 µM | [1] |
Table 2: Selectivity Profile of this compound against Human Cysteine Proteases
| Protease | IC50 | Reference |
| Human Calpain 1 | >300 µM | [1] |
| Cathepsin L | 122 µM | [1] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) of this compound
Objective: To determine the concentration of 3CLpro-IN-13 that inhibits SARS-CoV-2 replication by 50% in a cell-based assay.
Materials:
-
SARS-CoV-2 susceptible cells (e.g., Vero E6)
-
Complete cell culture medium
-
SARS-CoV-2 viral stock of known titer
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, or a reporter virus)
Procedure:
-
Cell Seeding: Seed the 96-well plates with your chosen cell line at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 20 µM). Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound). Also, include a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Infection and Treatment:
-
Remove the old medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with SARS-CoV-2 at a pre-determined MOI (e.g., 0.01).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Quantify the amount of a specific viral gene (e.g., N gene or E gene) using RT-qPCR.
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the viral replication data to the "virus only" control (set to 100% replication or 0% inhibition). Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
Protocol 2: Determination of Cytotoxicity (CC50) of this compound
Objective: To determine the concentration of 3CLpro-IN-13 that reduces cell viability by 50%.
Materials:
-
The same cell line used for the antiviral assay
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with your chosen cell line at the same density as in the antiviral assay. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium, mirroring the concentrations used in the antiviral assay. Include a "cells only" control (no compound) and a vehicle control.
-
Treatment: Remove the old medium and add the diluted compounds to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24-48 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Normalize the cell viability data to the "cells only" control (set to 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the CC50 value.
Visualizations
Caption: Workflow for determining the EC50 and CC50 of 3CLpro-IN-13.
Caption: Modulation of host cell pathways by SARS-CoV-2 3CLpro and its inhibition by 3CLpro-IN-13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-coronavirus-3cl-protease-unveiling-its-complex-host-interactions-and-central-role-in-viral-pathogenesis - Ask this paper | Bohrium [bohrium.com]
- 5. The Coronavirus 3CL protease: Unveiling Its Complex Host Interactions and Central Role in Viral Pathogenesis. – Ingentium Magazine [magazine.ingentium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3CLpro Inhibition Kinetics for 3CLpro-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing substrate concentration for studying the inhibition kinetics of 3C-like protease (3CLpro) by the inhibitor 3CLpro-IN-13.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing substrate concentration crucial for studying 3CLpro-IN-13 inhibition kinetics?
A1: Optimizing the substrate concentration is essential for accurately determining the inhibitory potency (e.g., IC50 or Ki) of 3CLpro-IN-13. If the substrate concentration is too low, the reaction rate will be limited by substrate availability rather than enzyme activity, which can lead to an overestimation of the inhibitor's potency. Conversely, if the substrate concentration is excessively high, it can mask the effect of a competitive inhibitor, leading to an underestimation of its potency. For accurate determination of enzyme kinetic parameters, it is recommended to use a substrate concentration that is around the Michaelis-Menten constant (Km) value.
Q2: What is the recommended substrate concentration to use for 3CLpro inhibition assays?
A2: The optimal substrate concentration depends on the specific research question.
-
For determining the mode of inhibition and the inhibition constant (Ki): It is crucial to vary the substrate concentration over a range, typically from 0.1x to 10x the Km value.
-
For routine inhibitor screening and IC50 determination: A substrate concentration equal to the Km is often a good starting point. This provides a good balance between assay sensitivity and signal intensity. A commonly used FRET substrate for SARS-CoV-2 3CLpro has a Km value of approximately 17 µM.[1]
Q3: What type of assay is commonly used to measure 3CLpro activity and its inhibition?
A3: Fluorescence Resonance Energy Transfer (FRET) assays are the most common and robust method for measuring 3CLpro activity in a high-throughput format. These assays utilize a peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Q4: What is the reported IC50 value for 3CLpro-IN-13 against SARS-CoV-2 3CLpro?
A4: 3CLpro-IN-13 is a potent inhibitor of SARS-CoV-2 3CLpro with a reported IC50 value of 21 nM.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Inactive 3CLpro enzyme.2. Degraded FRET substrate.3. Incorrect instrument settings (excitation/emission wavelengths).4. Insufficient incubation time. | 1. Verify enzyme activity with a positive control inhibitor of known potency. Use a fresh aliquot of the enzyme.2. Use a fresh aliquot of the FRET substrate. Protect the substrate from light.3. Confirm the excitation and emission wavelengths are appropriate for the specific fluorophore-quencher pair in your substrate.4. Ensure the reaction has been incubated for a sufficient duration to allow for measurable substrate cleavage. |
| High background fluorescence | 1. Autohydrolysis of the FRET substrate.2. Contaminated buffer or microplates.3. Compound interference (autofluorescence). | 1. Run a control reaction without the 3CLpro enzyme to measure the rate of substrate autohydrolysis. Subtract this background from all measurements.2. Use high-quality, nuclease-free water and dedicated reagents. Use non-binding, black microplates to minimize background.3. Run a control with the inhibitor alone (no enzyme) to check for autofluorescence at the assay wavelengths. |
| Poor reproducibility (high well-to-well variability) | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette or an automated liquid handler.2. Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period.3. Ensure a stable incubation temperature by using a temperature-controlled plate reader or incubator. |
| IC50 value for 3CLpro-IN-13 is significantly different from the reported value | 1. Sub-optimal substrate concentration.2. Incorrect enzyme concentration.3. Inaccurate concentration of 3CLpro-IN-13 stock solution. | 1. As detailed in this guide, ensure the substrate concentration is appropriate for the assay. Re-determine the Km of your substrate if necessary.2. The enzyme concentration should be in the linear range of the assay. Perform an enzyme titration to determine the optimal concentration.3. Verify the concentration of your inhibitor stock solution. If possible, confirm its purity and identity. |
Experimental Protocols
Protocol 1: Determination of the Michaelis-Menten Constant (Km) for a 3CLpro FRET Substrate
This protocol outlines the steps to determine the Km of a given FRET substrate for 3CLpro, which is essential for optimizing the substrate concentration in subsequent inhibition assays.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the FRET substrate: Start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions in assay buffer to generate a range of at least 8 different concentrations.
-
Prepare the 3CLpro enzyme solution: Dilute the 3CLpro enzyme to a final concentration of 50 nM in assay buffer. The optimal enzyme concentration should be determined empirically but 50 nM is a common starting point.
-
Set up the reactions: In each well of the microplate, add:
-
50 µL of the diluted FRET substrate at each concentration.
-
50 µL of the 3CLpro enzyme solution to initiate the reaction.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
-
Incubate the plate: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for DABCYL-EDANS).
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" controls) from the corresponding wells with the enzyme.
-
Plot the initial reaction velocity (fluorescence units per minute) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Determination of the IC50 Value for 3CLpro-IN-13
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of 3CLpro-IN-13 against 3CLpro.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET peptide substrate
-
3CLpro-IN-13
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO (for dissolving the inhibitor)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of 3CLpro-IN-13: Dissolve 3CLpro-IN-13 in DMSO to make a high-concentration stock (e.g., 10 mM). Perform a serial dilution in assay buffer containing a final DMSO concentration of 1% to generate a range of inhibitor concentrations (e.g., from 1 µM down to 1 pM).
-
Prepare the 3CLpro enzyme solution: Dilute the 3CLpro enzyme to a final concentration of 50 nM in assay buffer.
-
Prepare the FRET substrate solution: Dilute the FRET substrate to a final concentration equal to its predetermined Km value (e.g., 17 µM) in assay buffer.
-
Set up the reactions: In each well of the microplate, add:
-
25 µL of the diluted 3CLpro-IN-13 at each concentration.
-
25 µL of the 3CLpro enzyme solution.
-
Include a "no inhibitor" control (assay buffer with 1% DMSO) and a "no enzyme" control.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 50 µL of the FRET substrate solution to each well.
-
Incubate and measure fluorescence: Incubate the plate at 37°C for 30 minutes, protected from light. Read the fluorescence intensity.
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control) from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (log(inhibitor) vs. normalized response -- Variable slope) using a suitable software to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| 3CLpro-IN-13 IC50 (SARS-CoV-2 3CLpro) | 21 nM | [1][2][3] |
| 3CLpro-IN-13 IC50 (hCoV-229E 3CLpro) | 16 nM | [1] |
| 3CLpro-IN-13 IC50 (SARS-CoV 3CLpro) | 383 nM | [1] |
| 3CLpro-IN-13 IC50 (MERS-CoV 3CLpro) | 2.00 µM | [1] |
| Km of FRET substrate (DABCYL-KTSAVLQSGFRKME-EDANS) | 17 µM | [1] |
Visualizations
Caption: SARS-CoV-2 polyprotein processing pathway by PLpro and 3CLpro.
References
Reducing off-target effects of SARS-CoV-2 3CLpro-IN-13 in cellular assays
Welcome to the technical support center for SARS-CoV-2 3CLpro-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this inhibitor in cellular assays and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the replication of the SARS-CoV-2 virus. 3CLpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, a critical step in the viral life cycle.
Q2: What are the known on-target potencies of 3CLpro-IN-13?
A2: 3CLpro-IN-13 exhibits potent inhibitory activity against 3CLpro from SARS-CoV-2 and other coronaviruses. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below.
Q3: What are the known off-target effects of 3CLpro-IN-13?
A3: 3CLpro-IN-13 has been profiled for its selectivity against some human proteases. It shows significantly less activity against Cathepsin L and human calpain 1 compared to its potent inhibition of SARS-CoV-2 3CLpro. However, at higher concentrations, inhibition of Cathepsin L may occur and should be considered in experimental design.
Q4: Why is it important to consider off-target effects in my cellular assays?
A4: Off-target effects can lead to misinterpretation of experimental results. For example, inhibition of cellular proteases like Cathepsin L can impact various cellular processes, including protein degradation, antigen presentation, and cell signaling, which could be mistaken for a direct antiviral effect or compound-specific cytotoxicity.[1][2]
Q5: How can I minimize the risk of observing off-target effects with 3CLpro-IN-13?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of 3CLpro-IN-13 that achieves the desired on-target inhibition.
-
Include appropriate controls, such as a structurally related but inactive compound, if available.
-
Use multiple, mechanistically distinct assays to confirm the on-target activity.
-
Perform counter-screens against known off-targets like Cathepsin L, especially if unexpected cellular phenotypes are observed.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: On-Target Activity of this compound against Viral Proteases
| Target Protease | Virus | IC50 (nM) |
| 3CLpro | SARS-CoV-2 | 21 |
| 3CLpro | hCoV-229E | 16 |
| 3CLpro | SARS-CoV | 383 |
| 3CLpro | MERS-CoV | 2000 |
Table 2: Antiviral Activity of this compound in Cellular Assays
| Virus | EC50 (µM) |
| SARS-CoV-2 | 1.06 |
| hCoV-229E | 1.34 |
Table 3: Selectivity Profile of this compound against Human Proteases
| Off-Target Protease | IC50 (µM) |
| Cathepsin L | 122 |
| Human Calpain 1 | >300 |
Troubleshooting Guide
This guide addresses common issues encountered when using 3CLpro-IN-13 in cellular assays.
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity | - Compound concentration is too high.- Off-target effects on essential cellular proteases.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the maximum non-toxic concentration.- Lower the concentration of 3CLpro-IN-13 to a range where it is selective for 3CLpro.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent Results Between Assays | - Differences in assay sensitivity.- Cell line-specific effects.- Off-target effects influencing one assay more than another. | - Validate findings using at least two different assay formats (e.g., a reporter assay and a cell viability assay).- Characterize the expression of relevant host proteases (e.g., Cathepsin L) in your cell line.- Consider using a cell line with lower expression of the off-target protease if available. |
| No or Low On-Target Activity | - Poor cell permeability of the inhibitor.- Degradation of the inhibitor in cell culture media.- Incorrect assay setup or reagents. | - Verify cell permeability using a cell-based target engagement assay.- Check the stability of 3CLpro-IN-13 under your experimental conditions.- Review the experimental protocol and ensure all reagents are properly prepared and stored. |
| Suspected Off-Target Effects | - Phenotype observed does not align with known 3CLpro function.- Activity is observed in mock-infected or non-transfected cells. | - Perform a counter-screen with purified Cathepsin L to confirm off-target inhibition.- Use a Cathepsin L-specific inhibitor as a control to see if it phenocopies the effect of 3CLpro-IN-13.- Analyze downstream markers of the suspected off-target pathway (e.g., markers of autophagy for Cathepsin L). |
Experimental Protocols
Luciferase-Based 3CLpro Inhibition Assay in Cells
This protocol describes a cell-based assay to measure the inhibition of SARS-CoV-2 3CLpro using a luciferase reporter system.[3][4][5]
Principle: A reporter construct is used that expresses a luciferase enzyme linked to a quenching domain by a peptide containing the 3CLpro cleavage site. In the presence of active 3CLpro, the linker is cleaved, separating the luciferase from the quencher and resulting in a luminescent signal. An inhibitor of 3CLpro will prevent cleavage, leading to a decrease in luminescence.
Materials:
-
HEK293T cells
-
Plasmid encoding SARS-CoV-2 3CLpro
-
Plasmid encoding the luciferase reporter construct
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
3CLpro-IN-13
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with the 3CLpro and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, remove the medium and replace it with fresh medium containing various concentrations of 3CLpro-IN-13 or vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.
-
Plot the luciferase activity against the inhibitor concentration and determine the EC50 value.
Cell Viability Assay for 3CLpro Inhibitor Screening
This protocol is based on the principle that the expression of active 3CLpro is toxic to cells, and an inhibitor can rescue this toxicity.[6]
Materials:
-
HEK293T cells
-
Plasmid encoding SARS-CoV-2 3CLpro
-
Control plasmid (e.g., empty vector or GFP)
-
Transfection reagent
-
Cell culture medium
-
3CLpro-IN-13
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Transfect the cells with the 3CLpro plasmid or a control plasmid.
-
Immediately after transfection, add 3CLpro-IN-13 at various concentrations or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Normalize the viability of 3CLpro-transfected cells to the control-transfected cells.
-
Plot the normalized cell viability against the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: General experimental workflow for cellular assays.
Caption: On-target vs. potential off-target effects of 3CLpro-IN-13.
References
- 1. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with cytotoxicity of SARS-CoV-2 3CLpro-IN-13 in long-term experiments
Welcome to the technical support center for the use of SARS-CoV-2 3CLpro-IN-13 in long-term cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and interpreting the cytotoxic effects of this compound during extended experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] The 3CLpro enzyme is critical for the life cycle of the virus, as it cleaves the viral polyproteins into functional non-structural proteins necessary for viral replication.[3][4][5] By inhibiting this enzyme, 3CLpro-IN-13 effectively blocks viral replication.[2] Its high potency is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) of 21 nM against the 3CLpro enzyme.[1][2]
Q2: Why is it critical to assess the long-term cytotoxicity of 3CLpro-IN-13?
A2: Assessing long-term cytotoxicity is crucial for several reasons:
-
Predictive Safety: Long-term exposure to a compound can reveal cumulative toxic effects that are not apparent in short-term (e.g., 24-48 hour) assays. This is critical for predicting potential adverse effects in a therapeutic context.
-
Determining Therapeutic Window: The therapeutic window is defined by the ratio of the compound's cytotoxicity to its efficacy (the Selectivity Index, SI = CC50/EC50). Long-term experiments provide a more accurate measure of the 50% cytotoxic concentration (CC50), which is essential for evaluating the compound's safety profile.[6][7]
-
Understanding Off-Target Effects: Prolonged exposure may lead to the accumulation of the compound or its metabolites, potentially causing off-target effects and cellular stress that result in cytotoxicity.[8]
-
Assay Integrity: In long-term antiviral experiments, it is essential to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not a result of the compound killing the host cells.
Q3: What are the potential causes of cytotoxicity observed with 3CLpro-IN-13 in long-term experiments?
A3: Cytotoxicity in long-term experiments with 3CLpro-IN-13 can arise from several sources:
-
On-Target Cytotoxicity: While 3CLpro is a viral enzyme, potent inhibitors could potentially interact with host cell proteases or other proteins, especially at higher concentrations or over extended periods. 3CLpro-IN-13 has shown selectivity against some human proteases like calpain 1, but its full off-target profile may not be completely known.[2]
-
Compound Instability: The chemical stability of 3CLpro-IN-13 in culture media over several days is a key factor. Degradation products may be more toxic than the parent compound.
-
Metabolic Byproducts: Host cells may metabolize 3CLpro-IN-13 into cytotoxic byproducts. This is a common issue in drug development and is often cell-type dependent.
-
General Cellular Stress: Long-term incubation can lead to the accumulation of reactive oxygen species (ROS), nutrient depletion, or other stress responses that, when combined with the presence of an inhibitor, can lead to cell death.
-
Experimental Artifacts: Factors such as solvent toxicity (e.g., from DMSO), evaporation of media leading to increased compound concentration, or instability of assay reagents can contribute to apparent cytotoxicity.[9]
Q4: How can I distinguish between specific compound-induced cytotoxicity and non-specific experimental artifacts?
A4: It is essential to include a comprehensive set of controls in your experimental design:
-
Vehicle Control: Always include a control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve 3CLpro-IN-13. This helps to isolate the effect of the compound from the effect of the solvent.
-
Untreated Control: A population of untreated cells serves as a baseline for normal cell health and growth over the duration of the experiment.
-
Positive Control: Use a well-characterized cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of a detergent like Triton™ X-100 for necrosis) to ensure that your cytotoxicity assay is working correctly.
-
Orthogonal Assays: Use multiple assays that measure different hallmarks of cell death (e.g., membrane integrity, metabolic activity, and caspase activation) to confirm the results.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the long-term cytotoxicity assessment of this compound.
| Problem | Potential Causes | Recommended Solutions |
| High cytotoxicity observed at all concentrations, including low doses. | 1. Compound Precipitation: The compound may be precipitating out of the media at high concentrations, and the crystals can be toxic to cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of compound. | 1. Check the solubility of 3CLpro-IN-13 in your culture media. Visually inspect for precipitates under a microscope. Reduce the highest concentration if necessary. 2. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Run a vehicle-only toxicity curve. 3. Test the compound on a different, more robust cell line to see if the effect is cell-type specific. |
| Inconsistent cytotoxicity results between replicate experiments. | 1. Variable Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in results, as cytotoxicity can be density-dependent.[11] 2. Compound Degradation: The stock solution of 3CLpro-IN-13 may be degrading due to improper storage or repeated freeze-thaw cycles. 3. Edge Effects in Plates: Wells on the edge of the plate are prone to evaporation, leading to increased compound concentration and higher cytotoxicity.[9] | 1. Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette or automated dispenser. Allow cells to adhere and stabilize before adding the compound. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions in small, single-use aliquots at -80°C. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Cell health declines in all wells, including untreated controls, over time. | 1. Nutrient Depletion/Waste Accumulation: In long-term cultures, essential nutrients in the media are consumed, and toxic metabolic waste products accumulate. 2. Reagent Toxicity: If using a real-time assay, the fluorescent dye or substrate itself may be toxic to the cells over extended exposure.[9] 3. Contamination: Low-level microbial contamination can stress cells and confound results. | 1. Perform partial media changes during the experiment. For example, replace 50% of the media (containing the appropriate concentration of 3CLpro-IN-13) every 48-72 hours. 2. Titrate the real-time assay reagent to find the lowest concentration that still provides a robust signal. Confirm that the reagent alone does not impact cell viability over the time course. 3. Regularly test for mycoplasma and practice strict aseptic technique. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). | 1. Different Mechanisms of Cell Death: Assays measure different cellular events. MTT measures metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) without immediate cell death. LDH release measures loss of membrane integrity, a hallmark of necrosis or late apoptosis.[12] 2. Compound Interference: The compound may interfere with the assay chemistry (e.g., by reducing the MTT reagent itself or inhibiting the LDH enzyme). | 1. This is valuable data. A decrease in MTT signal without an increase in LDH release suggests a cytostatic effect rather than a cytotoxic one. Use a third, orthogonal assay (e.g., a real-time viability assay or caspase activity assay) to clarify the mechanism.[13] 2. Run a cell-free control where you add the compound to the assay reagents to check for direct chemical interference. |
Quantitative Data Summary
The following table summarizes key parameters used to evaluate the activity and safety of an antiviral compound. The values for 3CLpro-IN-13 are based on published data where available; CC50 values are hypothetical and should be determined experimentally in your specific cell system.
| Compound | Target | IC50 (Enzymatic) | EC50 (Antiviral, SARS-CoV-2) | CC50 (Hypothetical, e.g., in A549 cells) | Selectivity Index (SI = CC50/EC50) |
| 3CLpro-IN-13 | SARS-CoV-2 3CLpro | 21 nM[2] | 1.06 µM[2] | > 50 µM | > 47 |
| Remdesivir | Viral RdRp | N/A | ~0.2-0.4 µM[14] | > 10 µM[14] | > 25-50 |
| GC-376 | 3CLpro | N/A | ~0.5 µM[14] | > 10 µM[14] | > 20 |
-
IC50 (50% Inhibitory Concentration): Concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
-
EC50 (50% Effective Concentration): Concentration of the drug that gives a half-maximal response, in this case, inhibiting viral replication by 50% in a cell-based assay.
-
CC50 (50% Cytotoxic Concentration): Concentration of the drug that kills 50% of the cells in an uninfected culture.
-
SI (Selectivity Index): A measure of the drug's therapeutic window. A higher SI value indicates a safer compound.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using a Real-Time Fluorescent Assay
This protocol uses a non-toxic, membrane-impermeant DNA dye (e.g., CellTox™ Green) that fluoresces upon binding to the DNA of cells that have lost membrane integrity. This allows for repeated measurements from the same wells over time.[15]
Materials:
-
Opaque-walled 96-well or 384-well cell culture plates (to prevent signal bleed-through).
-
CellTox™ Green Dye or a similar real-time cytotoxicity reagent.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Appropriate cell line (e.g., A549, Calu-3, Vero E6) and culture medium.
-
Plate reader capable of measuring fluorescence (e.g., Ex/Em ~485/520 nm).
Procedure:
-
Cell Seeding: Prepare a cell suspension at the desired density. Add the real-time cytotoxicity dye to the cell suspension at the manufacturer's recommended concentration (e.g., 1:500).[9] Dispense the cell/dye mixture into the wells of the opaque-walled plate.
-
Incubation: Incubate the plate for 4-24 hours to allow cells to adhere and stabilize.
-
Compound Addition: Prepare serial dilutions of 3CLpro-IN-13 in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Real-Time Measurement: Place the plate in an incubator-equipped plate reader or move it to a plate reader for measurements at specified time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours).
-
Data Analysis:
-
Subtract the average background fluorescence from the media-only wells.
-
Normalize the fluorescence signal to a positive control (e.g., cells treated with a lysis agent to achieve 100% cytotoxicity).
-
Plot the percentage of cytotoxicity versus the log of the compound concentration at each time point to determine the CC50.
-
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).
-
Treated cells (adherent or suspension).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture cells in 6-well plates or T25 flasks and treat with various concentrations of 3CLpro-IN-13 for the desired long-term duration (e.g., 72 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (which contains floating dead/apoptotic cells). Gently detach the adherent cells using a non-enzymatic cell dissociation buffer or gentle trypsinization. Combine the detached cells with the supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[18]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizations
Caption: Workflow for assessing the long-term cytotoxicity of 3CLpro-IN-13.
Caption: A decision flowchart for troubleshooting unexpected cytotoxicity results.
Caption: Potential mechanism of 3CLpro-IN-13 action and induced cytotoxicity.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Degradation and Inhibition of SARS-CoV-2 3CLpro by MMP14 Reveals a Novel Strategy for COVID-19 Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Refinement of 3CLpro-IN-13 docking protocols for higher accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for 3CLpro inhibitors, aiming for higher accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in preparing the 3CLpro protein structure for docking?
A1: Proper protein preparation is fundamental for accurate docking results. Key steps include:
-
Obtaining a High-Resolution Crystal Structure: Start with a high-resolution X-ray crystal structure of 3CLpro, preferably in complex with a ligand. The PDB ID 6LU7 is a commonly used structure for SARS-CoV-2 3CLpro.[1][2][3]
-
Pre-processing and Optimization: Utilize tools like the Protein Preparation Wizard in Schrödinger or similar software to pre-process the structure.[4] This involves correcting any structural anomalies, adding hydrogen atoms, assigning correct protonation states (especially for the catalytic dyad Cys145 and His41), and optimizing the hydrogen bond network.[5][6][7]
-
Removing Unnecessary Molecules: Carefully remove water molecules, co-solvents, and any non-essential heteroatoms (HETATMs) from the PDB file.[8] However, be cautious not to remove critical ions or cofactors if they are relevant to the binding site.
Q2: How should I prepare the ligand for docking?
A2: Ligand preparation is equally crucial. The process involves:
-
Generating 3D Coordinates: If starting from a 2D structure, use a tool like OpenBabel or Avogadro to generate a 3D conformation.[8]
-
Energy Minimization: Perform energy minimization on the ligand structure to obtain a low-energy, stable conformation.[8]
-
Assigning Charges and Atom Types: Use appropriate force fields (e.g., OPLS4) and charge assignment methods (e.g., Gasteiger or Kollman charges) to accurately represent the ligand's electrostatic potential.[4][8]
Q3: How do I define the grid box for docking accurately?
A3: The grid box defines the search space for the docking algorithm. For 3CLpro, it should encompass the active site, which includes the catalytic dyad (Cys145 and His41).[5][6][7]
-
Reference Ligand-Based Grid: If you are using a crystal structure with a co-crystallized ligand, a common approach is to define the grid box centered on this reference ligand.
-
Active Site Residue-Based Grid: Alternatively, you can center the grid on key active site residues.
-
Grid Box Size: The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large that it introduces unnecessary search space, which can decrease docking accuracy. It may take several attempts for beginners to define the grid box accurately.[8]
Q4: What are "soft" and "hard" failures in molecular docking, and how can I address them?
A4: Misdocked predictions can be categorized as 'soft' or 'hard' failures.[9][10][11]
-
Soft Failure: This occurs when the search algorithm fails to find the global energy minimum that corresponds to the correct binding pose. This can often be addressed by using a more exhaustive search algorithm or increasing the number of docking runs.
-
Hard Failure: This arises from inaccuracies in the scoring function, where the correct binding pose is not predicted as the lowest energy conformation.[9][10][11] Addressing hard failures is more complex and may involve using more advanced scoring functions, employing post-docking refinement with more accurate methods like MM/GBSA, or using a hierarchical approach with multiple energy functions.[4][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High RMSD between docked pose and crystal structure | 1. Inaccurate grid box definition.2. Insufficient conformational sampling.3. Incorrect protonation states of protein or ligand. | 1. Redefine the grid box to be more centered on the active site.2. Increase the exhaustiveness of the docking search.3. Re-evaluate and correct the protonation states, especially for the His41-Cys145 catalytic dyad. |
| Poor correlation between docking scores and experimental binding affinities | 1. Inadequacy of the scoring function for the specific protein-ligand system.2. Neglect of solvent effects.3. Presence of multiple binding modes. | 1. Use a different docking program with a different scoring function.2. Employ post-docking analysis like MM/GBSA or MM/PBSA to re-score the poses, which can provide a more accurate estimation of binding free energy.[4]3. Perform clustering of the docked poses to identify different binding modes. |
| Ligand docks outside the active site | 1. Grid box is too large or misplaced.2. The ligand may have a preference for an allosteric site. | 1. Re-center and resize the grid box to focus on the active site.2. Investigate the possibility of allosteric binding by exploring other potential binding sites on the protein surface. |
| Errors during PDBQT file preparation | 1. Incomplete protein or ligand structure (e.g., missing atoms or incorrect bond orders).2. Presence of unsupported atom types. | 1. Carefully inspect and repair the PDB file before conversion. Ensure all chains and records are complete.[8]2. Use software like OpenBabel or PyMOL for reliable conversion to PDBQT format.[8] |
Quantitative Data Summary
The following table summarizes the docking scores and binding affinities of various inhibitors against SARS-CoV-2 3CLpro from different studies. This data can serve as a reference for expected values in your own experiments.
| Inhibitor | Docking Score (kcal/mol) | Binding Affinity/Free Energy (kcal/mol) | Reference |
| Indinavir | -8.824 | -9.466 (XP Gscore) | [2][12] |
| Nelfinavir | -10.16 | Not Reported | [13] |
| Remdesivir | -6.40 | Not Reported | [13] |
| Caffeoylshikimic acid | -7.72 | Not Reported | [13] |
| Chlorogenic acid | -7.18 | Not Reported | [13] |
| ML188 (co-crystal ligand) | -8.1 | Not Reported | [14] |
| Abacavir | -7.655 | Not Reported | [15] |
| Sildenafil | -8.405 | Not Reported | [15] |
| Tenofovir | -7.142 | Not Reported | [15] |
| Compound 13b (α-ketoamide) | Not Reported | -17.75 (Binding Affinity) | [16] |
| HMDB0132640 | -14.06 | -18.08 (MM-GBSA) | [16] |
Detailed Experimental Protocols
Molecular Docking Protocol for 3CLpro
-
Protein Preparation:
-
Download the crystal structure of SARS-CoV-2 3CLpro (e.g., PDB ID: 6LU7) from the Protein Data Bank.
-
Using a molecular modeling suite (e.g., Schrödinger, UCSF Chimera), prepare the protein by:
-
Removing water molecules and any non-essential ligands.
-
Adding hydrogen atoms.
-
Assigning bond orders and formal charges.
-
Minimizing the energy of the structure using a suitable force field (e.g., OPLS4).
-
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the inhibitor.
-
If starting from a 2D structure, convert it to 3D using a program like OpenBabel.
-
Perform energy minimization of the ligand structure.
-
Assign appropriate atom types and partial charges.
-
-
Grid Generation:
-
Define the active site of 3CLpro, which includes the catalytic dyad Cys145 and His41.
-
Generate a docking grid box centered on the active site. The size of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Molecular Docking:
-
Post-Docking Analysis:
-
Analyze the generated docking poses. The pose with the lowest docking score is typically considered the best.
-
Visualize the protein-ligand interactions of the best pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic ligand pose (if available) to assess docking accuracy.
-
Optionally, perform post-docking refinement using methods like MM/GBSA or molecular dynamics simulations to get a more accurate estimate of the binding free energy.[4]
-
Visualizations
Caption: A generalized workflow for a 3CLpro molecular docking experiment.
Caption: A decision tree for troubleshooting common molecular docking issues.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Molecular Docking Studies on the Anti-viral Effects of Compounds From Kabasura Kudineer on SARS-CoV-2 3CLpro [frontiersin.org]
- 4. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. users.cs.duke.edu [users.cs.duke.edu]
- 10. Deciphering common failures in molecular docking of ligand-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Validation & Comparative
In Vivo Validation of SARS-CoV-2 3CLpro Inhibitors: A Comparative Guide
A comprehensive in vivo comparison of orally bioavailable SARS-CoV-2 3C-like protease (3CLpro) inhibitors remains a critical need for researchers and drug developers. While a specific inhibitor, SARS-CoV-2 3CLpro-IN-13, has demonstrated potent in vitro activity, publicly available data from in vivo validation studies in animal models is not yet available. This guide, therefore, provides a comparative overview of two well-characterized 3CLpro inhibitors with published in vivo efficacy data: Nirmatrelvir (PF-07321332), the active component of the FDA-approved antiviral PAXLOVID™, and compound 11d, a promising preclinical candidate.
This guide will delve into the experimental data supporting the in vivo efficacy of these compounds, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows.
Comparative Efficacy of 3CLpro Inhibitors in Animal Models
The following tables summarize the in vivo efficacy of Nirmatrelvir (PF-07321332) and compound 11d in mouse models of SARS-CoV-2 infection. These studies highlight the potential of 3CLpro inhibitors to significantly reduce viral replication and improve survival outcomes.
| Compound | Animal Model | Virus Strain | Dose | Route | Frequency | Key Findings | Reference |
| Nirmatrelvir (PF-07321332) | BALB/c mice | SARS-CoV-2 MA10 | 300 mg/kg & 1000 mg/kg | Oral | Twice daily | Significant reduction in lung viral titers at 4 days post-infection. Protected against body weight loss. | [1] |
| Compound 11d | BALB/c mice | Mouse-adapted SARS-CoV-2 (SARS2-N501YMA30) | Not Specified | Not Specified | Not Specified | 80% survival in infected mice compared to 100% fatality in the vehicle-treated group. | [2][3] |
| Compound 11d | K18-hACE2 mice | SARS-CoV-2 Omicron subvariant XBB.1.16 | Not Specified | Not Specified | Not Specified | Exhibited significant antiviral activities. | [2][4] |
| Compound | Animal Model | Virus Strain | Primary Endpoint | Result | Reference |
| Nirmatrelvir (PF-07321332) | BALB/c mice | SARS-CoV-2 MA10 | Lung Viral Titer (log10 CCID50/ml) at 4 dpi | Placebo: 4.93; 300 mg/kg: 3.53; 1000 mg/kg: 3.02 | [1] |
| Compound 11d | BALB/c mice | Mouse-adapted SARS-CoV-2 | Survival Rate | 80% with treatment vs. 0% with vehicle | [2][3] |
| Compound 5d (Comparator) | BALB/c mice | Mouse-adapted SARS-CoV-2 | Survival Rate | 30% with treatment vs. 0% with vehicle | [3] |
Mechanism of Action: 3CL Protease Inhibition
SARS-CoV-2 relies on the 3CL protease (also known as the main protease, Mpro) to cleave viral polyproteins into functional non-structural proteins essential for viral replication. 3CLpro inhibitors act by binding to the active site of the enzyme, preventing this cleavage and thereby halting the viral life cycle.
Caption: Mechanism of action of 3CLpro inhibitors against SARS-CoV-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of Nirmatrelvir and compound 11d.
In Vivo Efficacy Study of Nirmatrelvir (PF-07321332)
-
Animal Model: 10-week-old female BALB/c mice.[1]
-
Virus: Mouse-adapted SARS-CoV-2 (SARS-CoV-2 MA10).[1]
-
Infection: Mice were challenged intranasally with 1 x 10^5 CCID50 of the virus.[1]
-
Treatment: Animals were orally administered either vehicle (placebo), 300 mg/kg, or 1000 mg/kg of PF-07321332 twice daily, starting 4 hours post-infection.[1]
-
Endpoints:
In Vivo Efficacy Study of Compound 11d
-
Animal Model: 10-week-old female BALB/c mice for the mouse-adapted SARS-CoV-2 strain and K18-hACE2 mice for the Omicron subvariant.[2][3]
-
Virus: Mouse-adapted SARS-CoV-2 (SARS2-N501YMA30) and SARS-CoV-2 Omicron subvariant XBB.1.16.[2][4]
-
Treatment: Treatment with compound 11d was initiated 1 day post-infection.[2] The exact dosage and administration route were not specified in the referenced abstracts.
-
Endpoints:
Caption: General workflow for in vivo efficacy testing of SARS-CoV-2 3CLpro inhibitors.
Conclusion
The in vivo data for Nirmatrelvir (PF-07321332) and compound 11d provide strong evidence for the therapeutic potential of 3CLpro inhibitors in treating SARS-CoV-2 infections. Both compounds have demonstrated significant efficacy in reducing viral load and improving survival in animal models. While in vivo data for this compound is not yet available, its potent in vitro profile suggests it may also be a promising candidate for further preclinical development. The continued investigation and comparison of diverse 3CLpro inhibitors are essential for the development of next-generation antiviral therapies against current and future coronavirus threats.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment [agris.fao.org]
A Comparative Guide to SARS-CoV-2 3CLpro Inhibitors: 3CLpro-IN-13 vs. Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent SARS-CoV-2 3C-like protease (3CLpro) inhibitors: SARS-CoV-2 3CLpro-IN-13 and nirmatrelvir. The data presented is compiled from various independent studies and is intended to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Both this compound and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. Nirmatrelvir, a key component of the FDA-approved antiviral medication Paxlovid, has been extensively studied and has demonstrated significant in vitro and in vivo efficacy against various SARS-CoV-2 variants. This compound is a research compound that has also shown potent enzymatic inhibition and antiviral activity in preclinical studies. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their respective potencies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro enzymatic inhibition and cell-based antiviral activity of this compound and nirmatrelvir based on available literature. It is important to note that variations in experimental conditions across different studies can influence the absolute values.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro
| Inhibitor | Parameter | Value | Source |
| This compound | IC50 | 21 nM | [1] |
| Nirmatrelvir | Ki | 0.933 nM | |
| IC50 | 7.9 - 10.5 nM | [2] | |
| IC50 | 13 - 23 nM | ||
| IC50 | ~47 nM | [3] |
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
| Inhibitor | Cell Line | Parameter | Value | SARS-CoV-2 Strain/Variant | Source |
| This compound | Not Specified | IC50 | 1.06 µM | Not Specified | [1] |
| Nirmatrelvir | Vero E6 | EC50 | 74.5 nM (with MDR1 inhibitor) | USA-WA1/2020 | [2] |
| Vero E6 | EC50 | 4.48 µM (without MDR1 inhibitor) | Original SARS-CoV-2 | [4] | |
| A549-hACE2 | EC50 | 0.08 µM | Original SARS-CoV-2 | [4] | |
| Calu-3 | EC50 | 0.45 µM | Not Specified | [5] | |
| VeroE6-TMPRSS2 | EC50 | 21.1 - 327.6 nM | Various VOCs | ||
| Caco-2 | EC50 | Not Specified | Omicron variant | [6] |
Table 3: In Vivo Efficacy of Nirmatrelvir in Animal Models
| Animal Model | Dosing Regimen | Outcome | Source |
| SCID Mice (Beta B.1.351 variant) | 300 mg/kg, BID | Significantly reduced infectious virus titers in the lungs by 3.9 log10 TCID50/mg of tissue. | |
| BALB/cAJcl Mice (Mouse-adapted strain) | 250 and 750/250 mg/kg | Improved body-weight loss and demonstrated antiviral activity in the lungs. | [7][8] |
| Syrian Hamsters (Delta B.1.617.2 strain) | 250 and 750/250 mg/kg | Showed antiviral activity in the lungs and nasal turbinates. | [7] |
No in vivo data for this compound was available at the time of this guide's compilation.
Experimental Protocols
FRET-Based Enzymatic Assay for 3CLpro Inhibition
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 3CLpro.
a. Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate: A synthetic peptide containing the 3CLpro cleavage sequence flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Assay buffer: Typically contains Tris-HCl, NaCl, EDTA, and a reducing agent like DTT or TCEP.
-
Test compounds (this compound, nirmatrelvir) dissolved in DMSO.
-
384-well or 96-well black plates.
-
Fluorescence plate reader.
b. Method:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add a small volume of the diluted compounds.
-
Add the SARS-CoV-2 3CLpro enzyme solution to each well and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.[3]
Cell-Based Antiviral Assay
This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of compounds in inhibiting SARS-CoV-2 replication in cell culture.
a. Materials:
-
A susceptible cell line (e.g., Vero E6, A549-hACE2, Calu-3).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium and supplements.
-
Test compounds (this compound, nirmatrelvir) dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral proteins, or a cell viability assay like CellTiter-Glo).
b. Method:
-
Seed the chosen cell line into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication using one of the following methods:
-
RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of a specific viral gene.
-
Immunostaining: Fix and permeabilize the cells, then stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the fluorescence.
-
Cytopathic Effect (CPE) Reduction Assay: For viruses that cause cell death, a cell viability reagent can be added to measure the protective effect of the compound.
-
-
The percent inhibition of viral replication is calculated for each compound concentration relative to a virus-only control.
-
The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In parallel, a cytotoxicity assay (e.g., using a cell viability reagent on uninfected cells treated with the compounds) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[9][10]
Visualizations
Caption: SARS-CoV-2 replication cycle and the point of intervention for 3CLpro inhibitors.
Caption: Experimental workflow for the FRET-based 3CLpro enzymatic assay.
Caption: Experimental workflow for the cell-based antiviral assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cross-reactivity Profile of the SARS-CoV-2 3CL Protease Inhibitor: 3CLpro-IN-13
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel coronaviruses underscores the urgent need for broad-spectrum antiviral agents. The 3C-like protease (3CLpro), a highly conserved enzyme essential for viral replication, represents a prime target for the development of such therapeutics. This guide provides a comparative analysis of the cross-reactivity of 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3CL protease, against a panel of other viral and human proteases. The data presented herein is intended to inform researchers and drug development professionals on the selectivity profile of this compound and its potential for broader antiviral applications.
In Vitro Inhibitory Activity of 3CLpro-IN-13
The inhibitory potency of 3CLpro-IN-13 has been evaluated against the 3CL proteases of several human coronaviruses, including the alpha-coronavirus hCoV-229E and the beta-coronaviruses SARS-CoV and MERS-CoV. Furthermore, its selectivity has been assessed against the human cysteine proteases calpain 1 and cathepsin L to gauge potential off-target effects.
| Target Protease | Virus/Organism | Protease Family | IC50 (µM) |
| 3CLpro | SARS-CoV-2 (Beta-CoV) | Cysteine Protease | 0.021 [1] |
| 3CLpro | hCoV-229E (Alpha-CoV) | Cysteine Protease | 0.016[1] |
| 3CLpro | SARS-CoV (Beta-CoV) | Cysteine Protease | 0.383[1] |
| 3CLpro | MERS-CoV (Beta-CoV) | Cysteine Protease | 2.00[1] |
| Calpain 1 | Human | Cysteine Protease | >300[1] |
| Cathepsin L | Human | Cysteine Protease | 122[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that 3CLpro-IN-13 is a highly potent inhibitor of the SARS-CoV-2 3CL protease, with an IC50 value of 21 nM.[1] It also demonstrates significant activity against the 3CL protease of the common cold coronavirus hCoV-229E.[1] While it retains inhibitory activity against the proteases of SARS-CoV and MERS-CoV, the potency is reduced, particularly against MERS-CoV.[1] Importantly, 3CLpro-IN-13 exhibits a high degree of selectivity, with significantly lower or no inhibitory activity against the tested human cysteine proteases, suggesting a favorable safety profile in terms of off-target effects on these specific host enzymes.[1]
Currently, there is a lack of publicly available experimental data on the cross-reactivity of 3CLpro-IN-13 with proteases from non-coronavirus families, such as rhinoviruses (a common cause of the cold) or other picornaviruses. While the 3C proteases of picornaviruses share some structural similarities with the 3CL proteases of coronaviruses, there are also key differences in their active sites that can influence inhibitor binding. Further experimental evaluation is required to determine the inhibitory profile of 3CLpro-IN-13 against this broader range of viral proteases.
Experimental Methodologies
The determination of the inhibitory activity of 3CLpro-IN-13 and other protease inhibitors typically involves in vitro enzymatic assays and cell-based antiviral assays.
In Vitro Protease Inhibition Assay (FRET-based)
A common method to determine the IC50 of a protease inhibitor is the Fluorescence Resonance Energy Transfer (FRET) assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a cleavage site for the target protease, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the substrate by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the protease activity.
General Protocol:
-
Reagent Preparation:
-
Recombinant viral protease is purified and diluted to a known concentration in an appropriate assay buffer.
-
The FRET peptide substrate is synthesized and dissolved in a suitable solvent (e.g., DMSO).
-
The test inhibitor (e.g., 3CLpro-IN-13) is prepared in a dilution series.
-
-
Assay Procedure:
-
The protease and the inhibitor are pre-incubated together in a microplate well for a defined period to allow for binding.
-
The FRET substrate is added to the wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
The IC50 value is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Cell-Based Antiviral Assay
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Principle: These assays measure the ability of a compound to inhibit viral replication in cultured host cells. The readout can be the reduction of virus-induced cytopathic effect (CPE), the decrease in viral RNA or protein levels, or the inhibition of a reporter virus.
General Protocol:
-
Cell Culture: A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.
-
Infection and Treatment:
-
Cells are seeded in microplates and allowed to adhere.
-
The cells are then treated with a dilution series of the test inhibitor.
-
Following a short incubation period, the cells are infected with a known amount of the virus.
-
-
Incubation: The infected and treated cells are incubated for a period sufficient for viral replication and, in the case of CPE assays, for cell death to occur in the untreated virus-infected controls.
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: The viability of the cells is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo). The percentage of protection from virus-induced cell death is calculated.
-
Viral Yield Reduction Assay: Viral RNA is extracted from the cell supernatant and quantified by RT-qPCR.
-
Reporter Gene Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-response curve, representing the concentration of the inhibitor that reduces the measured viral effect by 50%. The CC50 (half-maximal cytotoxic concentration) is also determined in uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Visualizing Experimental Workflows and Inhibitory Relationships
To better illustrate the processes involved in evaluating protease inhibitors and the known inhibitory profile of 3CLpro-IN-13, the following diagrams are provided.
Caption: Experimental workflows for in vitro and cell-based protease inhibitor assays.
Caption: Inhibitory relationship of 3CLpro-IN-13 with various viral and human proteases.
References
Head-to-head comparison of 3CLpro-IN-13 with other covalent 3CLpro inhibitors
A Head-to-Head Comparison of Covalent 3CLpro Inhibitors for SARS-CoV-2
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. Covalent inhibitors, which form a stable bond with the active site of the enzyme, represent a promising therapeutic strategy. This guide provides a head-to-head comparison of 3CLpro-IN-13 with other notable covalent 3CLpro inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Covalent 3CLpro Inhibitors
The following table summarizes the in vitro potency and cellular antiviral activity of selected covalent 3CLpro inhibitors. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Antiviral Activity (EC50, µM) | Cell Line | Notes |
| 3CLpro-IN-13 | SARS-CoV-2 3CLpro | 21[1] | 1.06 (SARS-CoV-2)[1] | - | Also shows activity against other human coronaviruses.[1] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | 3.11 (Ki)[2] | 0.0745[2] | Vero E6 | Active component of Paxlovid. Reversible covalent inhibitor.[2] |
| GC376 | SARS-CoV-2 3CLpro | 190[2] | - | - | A broad-spectrum coronavirus 3CLpro inhibitor.[2] |
| Boceprevir | SARS-CoV-2 3CLpro | - | - | - | An HCV protease inhibitor that also shows activity against SARS-CoV-2 3CLpro.[3][4] |
| PF-00835231 | SARS-CoV-2 3CLpro | 13 (Ki, nM) | 0.015[5] | - | A potent inhibitor with demonstrated pan-coronavirus activity.[6] |
| GRL-1720 | SARS-CoV-2 3CLpro | 320[2] | - | - | A non-peptidomimetic covalent inhibitor.[2] |
Mechanism of Covalent Inhibition
Covalent inhibitors of 3CLpro typically contain an electrophilic "warhead" that reacts with the catalytic cysteine residue (Cys145) in the enzyme's active site. This forms a stable covalent bond, leading to irreversible or slowly reversible inhibition of the protease's activity. This mechanism ensures a prolonged duration of action.[2][7]
Mechanism of covalent inhibition of SARS-CoV-2 3CLpro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key in vitro and cell-based assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used to determine the in vitro potency (IC50) of 3CLpro inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the compound dilutions.
-
Add the 3CLpro enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Antiviral Assay (CPE Reduction Assay)
This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
Principle: Infection of susceptible cells (e.g., Vero E6) with SARS-CoV-2 leads to cell death, which can be visually assessed or quantified. Antiviral compounds that inhibit viral replication will protect the cells from CPE.
Protocol:
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 48-72 hours) until CPE is observed in the virus control wells (no compound).
-
Assess cell viability by adding a reagent like CellTiter-Glo® and measuring luminescence.
-
-
Data Analysis:
-
The percent CPE reduction is calculated relative to the virus control and cell control (no virus, no compound).
-
EC50 values (the concentration at which 50% of the CPE is inhibited) are determined from the dose-response curves.
-
Cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the CC50 value. The selectivity index (SI) is calculated as CC50/EC50.
-
These standardized protocols are essential for generating reliable and comparable data, which is critical for the preclinical evaluation of potential antiviral therapeutics. Researchers should always include appropriate controls and perform replicate experiments to ensure the robustness of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CL<sup>pro</sup> Inhibitors - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 3CLpro Inhibitors: A Focus on 3CLpro-IN-13 and Other Non-covalent Agents
A detailed examination of 3CLpro-IN-13 in comparison to other notable non-covalent and covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), providing researchers and drug development professionals with a comprehensive guide to their biochemical potency, cellular activity, and methodologies for their evaluation.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for processing viral polyproteins into functional non-structural proteins essential for the viral life cycle. This central role has made 3CLpro a prime target for the development of antiviral therapeutics. Inhibitors of this enzyme can be broadly categorized into two main classes: covalent inhibitors, which form a permanent bond with the active site, and non-covalent inhibitors, which bind reversibly. This guide provides a comparative analysis of a potent non-covalent inhibitor, 3CLpro-IN-13, alongside other key non-covalent and covalent inhibitors.
Quantitative Comparison of 3CLpro Inhibitors
The following tables summarize the biochemical and cellular activities of 3CLpro-IN-13 and other selected inhibitors. This data allows for a direct comparison of their potency and efficacy.
Table 1: Biochemical Activity of 3CLpro Inhibitors
| Inhibitor | Type | Target 3CLpro | IC50 (nM) | Reference |
| 3CLpro-IN-13 | Non-covalent | SARS-CoV-2 | 21 | |
| hCoV-229E | 16 | [1] | ||
| SARS-CoV | 383 | [1] | ||
| MERS-CoV | 2000 | [1] | ||
| WU-04 | Non-covalent | SARS-CoV-2 | - | |
| SARS-CoV | 55 | [2] | ||
| MERS-CoV | - | |||
| S-217622 (Ensitrelvir) | Non-covalent | SARS-CoV-2 | - | |
| PF-07321332 (Nirmatrelvir) | Covalent (reversible) | SARS-CoV-2 | Kᵢ of 3.11 nM | |
| GC376 | Covalent | TGEV | 150 | [3] |
| FIPV | 200 | [3] | ||
| PTV | 150 | [3] |
Table 2: Antiviral Activity of 3CLpro Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Virus | EC50 (µM) | Reference |
| 3CLpro-IN-13 | - | SARS-CoV-2 | 1.06 | [1] |
| - | hCoV-229E | 1.34 | [1] | |
| WU-04 | Human cells | SARS-CoV-2 | In the 10 nM range | [2] |
| S-217622 (Ensitrelvir) | - | SARS-CoV-2 variants | - | [4][5] |
| PF-07321332 (Nirmatrelvir) | dNHBE cells | SARS-CoV-2 | ~0.0618 | [6] |
| GC376 | - | Multiple coronaviruses | - | [7] |
Mechanism of Action and Binding
Non-covalent inhibitors like 3CLpro-IN-13, WU-04, and S-217622 function by reversibly binding to the active site of the 3CLpro enzyme, thereby preventing it from cleaving the viral polyproteins. This binding is mediated by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibitors such as Nirmatrelvir and GC376 form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme, leading to a more prolonged, and in some cases, irreversible inhibition.[8][9] The reversible nature of non-covalent inhibitors may offer advantages in terms of safety and off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are outlines of key experimental protocols used to characterize 3CLpro inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for 3CLpro Activity
This assay is widely used to measure the enzymatic activity of 3CLpro and the inhibitory potency of compounds.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reagents:
-
Purified recombinant 3CLpro enzyme.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
The 3CLpro enzyme is pre-incubated with the test compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the test compound. The antiviral efficacy is determined by measuring the reduction in viral replication.
-
Materials:
-
A suitable host cell line (e.g., Vero E6, A549-ACE2).
-
The virus of interest (e.g., SARS-CoV-2).
-
Cell culture medium and supplements.
-
Test compounds.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of the test compound.
-
Following a short pre-incubation period, the cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 24-72 hours), the extent of viral replication is quantified. This can be done through various methods, including:
-
Cytopathic Effect (CPE) Reduction Assay: Visually assessing the protection of cells from virus-induced damage.
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Quantitative PCR (qPCR): Measuring the amount of viral RNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.
-
-
EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Cell viability assays (e.g., MTT, MTS) are run in parallel to assess the cytotoxicity of the compound and determine the selectivity index (SI = CC50/EC50).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and the target protein.
-
Principle: The 3CLpro enzyme is immobilized on a sensor chip. The test compound is then flowed over the surface. The binding of the compound to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization buffer and running buffer.
-
Purified 3CLpro.
-
Test compounds.
-
-
Procedure:
-
The 3CLpro enzyme is immobilized onto the sensor chip surface using standard amine coupling chemistry.
-
A series of concentrations of the test compound (analyte) are injected over the immobilized enzyme surface (ligand).
-
The association (kon) and dissociation (koff) rates are monitored in real-time by recording the SPR signal.
-
The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated from the ratio of the dissociation and association rates (KD = koff/kon).
-
Visualizing Key Processes
To better understand the context of 3CLpro inhibition, the following diagrams illustrate the viral polyprotein processing pathway and a general workflow for inhibitor screening.
Caption: SARS-CoV-2 polyprotein processing by PLpro and 3CLpro, and the inhibitory action on 3CLpro.
Caption: A generalized workflow for the screening and characterization of 3CLpro inhibitors.
Conclusion
The development of potent and selective 3CLpro inhibitors is a cornerstone of anti-coronavirus drug discovery. Non-covalent inhibitors, such as 3CLpro-IN-13, offer a promising therapeutic strategy. The data presented in this guide highlights the comparable, and in some cases superior, in vitro potency of non-covalent inhibitors to their covalent counterparts. The provided experimental protocols serve as a foundation for the standardized evaluation of new inhibitor candidates. Further in vivo studies are essential to determine the pharmacokinetic profiles and ultimate clinical utility of these promising compounds in the fight against current and future coronavirus threats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GC376 - Wikipedia [en.wikipedia.org]
Specificity of SARS-CoV-2 3CLpro-IN-13 against human proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the SARS-CoV-2 3CLpro inhibitor, 3CLpro-IN-13, against key human proteases. The data presented is compiled from published experimental findings to aid in the evaluation of this compound for research and development purposes.
Introduction
SARS-CoV-2 3CLpro-IN-13 is a dithiocarbamate-based inhibitor of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication.[1][2] The high degree of conservation of 3CLpro across coronaviruses makes it a prime target for broad-spectrum antiviral development.[3][4] However, the potential for off-target inhibition of human proteases is a critical consideration in the development of any protease inhibitor. This guide focuses on the selectivity profile of 3CLpro-IN-13 against human cysteine proteases, specifically calpain 1 and cathepsin L, for which experimental data is available.
Data Presentation: Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its target viral protease and off-target human proteases.
| Target Protease | Inhibitor | IC50 (µM) | Selectivity (fold) vs. Human Calpain 1 | Selectivity (fold) vs. Human Cathepsin L |
| SARS-CoV-2 3CLpro | 3CLpro-IN-13 | 1.46[1] | >205 | 83.6 |
| Human Calpain 1 | 3CLpro-IN-13 | >300[1] | - | - |
| Human Cathepsin L | 3CLpro-IN-13 | 122[1] | - | - |
Note: Selectivity is calculated as the ratio of the IC50 for the human protease to the IC50 for the SARS-CoV-2 3CLpro. A higher value indicates greater selectivity for the viral target.
Experimental Protocols
The following methodologies are based on the published research for determining the inhibitory activity of this compound.
SARS-CoV-2 3CLpro Inhibition Assay
This assay quantifies the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effect of compounds like 3CLpro-IN-13.
Workflow:
Caption: Workflow for determining the IC50 of 3CLpro inhibitors.
Detailed Steps:
-
Reagent Preparation: All reactions are typically performed in a buffer solution, for example, 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percent inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using non-linear regression.
Human Protease Inhibition Assays (Calpain 1 and Cathepsin L)
A similar principle to the 3CLpro inhibition assay is applied, with modifications specific to the human proteases.
Key Differences:
-
Enzymes: Purified human calpain 1 and human cathepsin L are used.
-
Assay Buffers: The buffer compositions are optimized for the specific activity of each human protease. For instance, calpain assays typically require the presence of calcium.
-
Substrates: Specific fluorogenic substrates recognized by calpain 1 and cathepsin L are used.
Potential Off-Target Effects and Affected Signaling Pathways
Inhibition of human proteases can lead to unintended biological consequences. Based on the known functions of calpain 1 and cathepsin L, off-target inhibition by this compound could potentially impact the following cellular pathways.
Calpain 1 Inhibition
Calpain 1 is a calcium-dependent cysteine protease involved in various cellular processes, including cell motility, signal transduction, and apoptosis.[5]
Caption: Potential impact of 3CLpro-IN-13 on Calpain 1-mediated pathways.
Inhibition of calpain 1 could interfere with calcium-dependent signaling and cellular homeostasis. For example, calpain 1 is known to be involved in the regulation of protein kinase C (PKC) activity.[6]
Cathepsin L Inhibition
Cathepsin L is a lysosomal cysteine protease involved in protein degradation, antigen presentation, and cell cycle progression.[7]
Caption: Potential impact of 3CLpro-IN-13 on Cathepsin L-mediated pathways.
Off-target inhibition of cathepsin L could affect intracellular protein turnover and signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cell survival.[8] It has also been shown that cathepsin L can translocate to the nucleus and process transcription factors that regulate cell cycle progression.[7]
Conclusion
This compound demonstrates significant selectivity for its viral target over the human proteases calpain 1 and cathepsin L. The selectivity for 3CLpro is over 200-fold higher than for calpain 1 and over 80-fold higher than for cathepsin L. While this indicates a favorable selectivity profile, the potential for off-target effects, particularly at higher concentrations, should be considered. Further studies investigating the specificity of this compound against a broader panel of human proteases, including other cathepsins and caspases, are warranted to provide a more comprehensive assessment of its safety and potential for off-target effects. The information and experimental frameworks provided in this guide can serve as a valuable resource for researchers and drug developers in the ongoing effort to develop safe and effective antiviral therapeutics.
References
- 1. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmacological inhibition of calpain-1 prevents red cell dehydration and reduces Gardos channel activity in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SARS-CoV-2 3CLpro-IN-13: A Comparative Guide to Approved Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-13, against established, approved antiviral drugs targeting the same enzyme. The data presented is intended to offer an objective overview of their relative in vitro potencies, supported by detailed experimental methodologies to aid in the design and interpretation of future research.
In Vitro Efficacy Overview: 3CLpro-IN-13 vs. Approved Antivirals
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SARS-CoV-2 3CLpro-IN-13 and approved antiviral drugs against the SARS-CoV-2 3C-like protease (3CLpro). Lower IC50 values are indicative of higher potency in enzymatic assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| 3CLpro-IN-13 | SARS-CoV-2 3CLpro | Enzymatic | 21 | [1][2] |
| Nirmatrelvir | SARS-CoV-2 3CLpro | Enzymatic | 13 - 23 | [3][4] |
| Ensitrelvir | SARS-CoV-2 3CLpro | Enzymatic | ~13.2 | [5] |
| Boceprevir | SARS-CoV-2 3CLpro | Enzymatic | 4130 | [6] |
| Telaprevir | SARS-CoV-2 3CLpro | Enzymatic | >10000 | [7] |
Experimental Protocols
In Vitro 3CLpro Enzymatic Assay (FRET-based)
This protocol outlines a standardized method for determining the IC50 values of inhibitors against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds (e.g., 3CLpro-IN-13, approved antivirals) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant 3CLpro enzyme to the working concentration in assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 10 µL of the diluted 3CLpro enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 5 µL of the FRET substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 30°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Normalize the data to the control (enzyme without inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Antiviral Activity Assay in Cell Culture (Plaque Reduction Assay)
This protocol describes a method to evaluate the antiviral efficacy of compounds against live SARS-CoV-2 in a cell-based assay.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Add the diluted compounds to the cells and incubate for 1-2 hours.
-
Infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) and incubate for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and add an overlay medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for comparing 3CLpro inhibitors.
Caption: SARS-CoV-2 replication and the role of 3CLpro inhibitors.
References
- 1. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
In Vitro to In Vivo Correlation of SARS-CoV-2 3CLpro Inhibitors: A Comparative Analysis Featuring SARS-CoV-2 3CLpro-IN-13
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo activity of SARS-CoV-2 3CLpro inhibitors, with a focus on SARS-CoV-2 3CLpro-IN-13. Due to the limited public availability of in vivo data for this compound, this guide leverages data from clinically relevant 3CLpro inhibitors, nirmatrelvir and ensitrelvir, to establish a framework for understanding the potential in vitro to in vivo correlation (IVIVC) and to offer a benchmark for preclinical development.
The 3C-like protease (3CLpro) is a crucial enzyme for SARS-CoV-2 replication, making it a prime target for antiviral drug development.[1][2][3] The translation of promising in vitro inhibitory activity into in vivo efficacy is a critical step in the development of new therapeutics. This guide explores the available data to shed light on this correlation for 3CLpro inhibitors.
Comparative Efficacy of 3CLpro Inhibitors
The following tables summarize the available in vitro and in vivo data for this compound and the comparator compounds, nirmatrelvir and ensitrelvir.
Table 1: In Vitro Activity of 3CLpro Inhibitors
| Compound | Target | Assay Type | IC50 | Antiviral Activity (EC50) | Cell Line | Reference |
| This compound | SARS-CoV-2 3CLpro | Enzymatic Assay | 21 nM | 1.06 µM | - | [4] |
| hCoV-229E 3CLpro | Enzymatic Assay | 16 nM | 1.34 µM | - | [4] | |
| Nirmatrelvir | SARS-CoV-2 3CLpro | Enzymatic Assay | - | Comparable to ensitrelvir | Multiple cell lines | [5] |
| Ensitrelvir | SARS-CoV-2 3CLpro | Enzymatic Assay | 8.0 - 14.4 nM (across variants) | 0.2 - 0.5 µM (across variants) | VeroE6/TMPRSS2 | [6] |
Note: IC50 represents the concentration of an inhibitor required to block 50% of the enzyme's activity. EC50 is the concentration required to achieve 50% of the maximum antiviral effect in cell culture.
Table 2: In Vivo Efficacy of Comparator 3CLpro Inhibitors
| Compound | Animal Model | SARS-CoV-2 Strain | Key Findings | Reference |
| Nirmatrelvir | BALB/c mice, Syrian hamsters | Ancestral, Delta, Omicron | Reduced viral levels in lungs and nasal turbinates. | |
| Ensitrelvir | BALB/c mice, Syrian hamsters | Ancestral, Delta, Omicron | Demonstrated comparable or better in vivo efficacy than nirmatrelvir at similar unbound-drug plasma concentrations. Reduced lung viral titers. | [6] |
| K18-hACE2 mice | Omicron subvariant XBB.1.16 | Treatment with a related compound (11d) significantly increased survival and reduced lung viral titers. | [7] |
As of the latest available data, specific in vivo efficacy studies for this compound have not been publicly reported. The data for nirmatrelvir and ensitrelvir highlight the successful translation of potent in vitro activity into significant viral load reduction in animal models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro and in vivo evaluation of 3CLpro inhibitors.
In Vitro 3CLpro Inhibition Assay (FRET-based)
A commonly used method to determine the IC50 of 3CLpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay.
-
Protein Expression and Purification: Recombinant SARS-CoV-2 3CLpro is expressed and purified.
-
Assay Components: The assay mixture typically includes the purified 3CLpro enzyme, a fluorogenic substrate, and the test inhibitor at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA).
-
Incubation: The enzyme and inhibitor are pre-incubated before the addition of the substrate.
-
Fluorescence Measurement: The cleavage of the FRET substrate by 3CLpro results in an increase in fluorescence, which is monitored over time using a plate reader at specific excitation and emission wavelengths (e.g., 320 nm and 405 nm).
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
In Vivo Antiviral Efficacy Study in a Mouse Model
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of antiviral candidates.
-
Animal Model: BALB/c mice or K18-hACE2 transgenic mice are commonly used models for SARS-CoV-2 infection.[8]
-
Virus Infection: Animals are intranasally inoculated with a specific strain of SARS-CoV-2.
-
Drug Administration: The test inhibitor (e.g., ensitrelvir) is administered orally or via another relevant route at various doses and schedules, starting at a defined time point post-infection.[9]
-
Monitoring: Animals are monitored daily for body weight changes and clinical signs of disease.
-
Viral Titer Determination: At specific time points post-infection, tissues such as the lungs and nasal turbinates are collected to quantify the viral load using methods like plaque assays or quantitative reverse transcription PCR (qRT-PCR).[5]
-
Data Analysis: The reduction in viral titers in treated groups is compared to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Visualizing the Path to Antiviral Activity
Diagrams can effectively illustrate complex biological pathways and experimental processes.
References
- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal models for studying coronavirus infections and developing antiviral agents and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Resistance Profile of SARS-CoV-2 to 3CLpro-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of SARS-CoV-2 variants has underscored the critical need for robust antiviral therapies and a thorough understanding of potential resistance mechanisms. This guide provides a comparative assessment of the resistance profile of 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), with other key 3CLpro inhibitors. The information presented is based on available experimental data to facilitate informed decisions in virology research and drug development.
Executive Summary
3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication, with an IC50 value of 21 nM.[1] While specific in-vitro resistance selection studies for 3CLpro-IN-13 are not yet publicly available, data from related α-ketoamide inhibitors, such as compound 13b, provide valuable insights into its potential resistance profile. In comparison, extensive research has been conducted on the resistance profiles of other prominent 3CLpro inhibitors like nirmatrelvir and ensitrelvir. These studies have identified key mutations in the 3CLpro that confer reduced susceptibility. This guide will delve into a comparison of the available data, detail the experimental methodologies used to assess resistance, and provide a framework for understanding the potential for cross-resistance among these critical antiviral agents.
Comparative Efficacy and Resistance Profiles
To provide a clear comparison, the following tables summarize the inhibitory concentrations and the impact of specific mutations on the efficacy of 3CLpro-IN-13's surrogate, compound 13b, alongside nirmatrelvir and ensitrelvir.
| Inhibitor | Type | Target | IC50 (Wild-Type) | EC50 (Wild-Type) | Reference |
| 3CLpro-IN-13 | α-ketoamide | SARS-CoV-2 3CLpro | 21 nM | 1.06 µM | [1] |
| Compound 13b | α-ketoamide | SARS-CoV-2 3CLpro | 0.67 µM | ~5 µM (Calu-3 cells) | [2][3] |
| Nirmatrelvir | Covalent | SARS-CoV-2 3CLpro | 74.5 nM | Not specified | [3] |
| Ensitrelvir | Non-covalent | SARS-CoV-2 3CLpro | 13 nM | 0.2 - 0.5 µM | [3] |
Table 1: In-vitro Efficacy of 3CLpro Inhibitors against Wild-Type SARS-CoV-2. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the 3CLpro enzymatic activity, while EC50 values represent the concentration required to inhibit 50% of viral replication in cell culture.
| 3CLpro Mutation | Fold-change in IC50 vs. Compound 13b-K | Fold-change in IC50 vs. Nirmatrelvir | Reference |
| S144A | 2.8 | Not specified | [4] |
| E166V | 4.7 | 23.4 | [4] |
| H172Y | 4.7 | 23.4 | [4] |
| Q189K | 3.6 | Not specified | [4] |
Table 2: Fold-change in IC50 of Compound 13b-K and Nirmatrelvir against Resistant SARS-CoV-2 3CLpro Mutants. This table highlights the reduced susceptibility of mutant 3CLpro enzymes to inhibition. Higher fold-changes indicate greater resistance.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to assess the efficacy and resistance of 3CLpro inhibitors.
In Vitro Resistance Selection
This protocol is designed to select for SARS-CoV-2 variants with reduced susceptibility to a 3CLpro inhibitor through serial passage in cell culture.
-
Cell Culture and Virus Inoculation: Vero E6 cells are seeded in 6-well plates and grown to 90-100% confluency. The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 in the presence of sub-inhibitory concentrations of the 3CLpro inhibitor.
-
Serial Passage: The supernatant containing the virus is harvested 2-3 days post-infection, and a portion is used to infect fresh Vero E6 cells. The concentration of the inhibitor is gradually increased in subsequent passages as the virus adapts.
-
Monitoring and Sequencing: The viral titer in the supernatant of each passage is determined by plaque assay. Once a significant increase in viral titer is observed in the presence of a higher inhibitor concentration, the viral RNA is extracted from the supernatant. The gene encoding the 3CLpro is then amplified by RT-PCR and sequenced to identify potential resistance mutations.
3CLpro Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the 3CLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate: A peptide containing the 3CLpro cleavage sequence flanked by a fluorophore and a quencher.
-
Assay buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
Test compounds (e.g., 3CLpro-IN-13) at various concentrations.
-
384-well black plates.
-
-
Assay Procedure:
-
The 3CLpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for 15 minutes at room temperature.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the concentration of an antiviral compound required to protect cells from virus-induced cell death.
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.
-
Compound Treatment and Infection: The cell culture medium is replaced with medium containing serial dilutions of the test compound. The cells are then infected with SARS-CoV-2 at a specific MOI (e.g., 0.05).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Cell Viability: After incubation, the extent of CPE is observed under a microscope. Cell viability is then quantified using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in assessing the resistance profile of 3CLpro inhibitors, the following diagrams illustrate the experimental workflow for in vitro resistance selection and the catalytic mechanism of the SARS-CoV-2 3CLpro.
Caption: Workflow for in vitro selection of resistant SARS-CoV-2.
Caption: Catalytic mechanism of SARS-CoV-2 3CLpro and inhibition.
Discussion and Future Directions
The available data suggests that while 3CLpro-IN-13 is a potent inhibitor of wild-type SARS-CoV-2, the emergence of resistance is a potential concern, as demonstrated by the reduced efficacy of the related compound 13b against certain 3CLpro mutants. The mutations identified in response to other 3CLpro inhibitors, such as nirmatrelvir and ensitrelvir, provide a roadmap for mutations that should be monitored for potential cross-resistance to α-ketoamide inhibitors like 3CLpro-IN-13.
Future research should focus on:
-
Direct in vitro resistance selection studies for 3CLpro-IN-13 to identify its specific resistance profile.
-
Head-to-head comparative studies evaluating the efficacy of 3CLpro-IN-13, nirmatrelvir, ensitrelvir, and other 3CLpro inhibitors against a broad panel of SARS-CoV-2 variants and known resistant mutants.
-
Structural studies of 3CLpro-IN-13 in complex with wild-type and mutant 3CLpro to understand the molecular basis of its inhibitory activity and potential resistance mechanisms.
A comprehensive understanding of the resistance profiles of all available 3CLpro inhibitors is paramount for the development of effective and durable antiviral strategies against the evolving threat of SARS-CoV-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of SARS-CoV-2 3CLpro-IN-13: A Procedural Guide
Core Principles for Disposal
Waste generated from research involving SARS-CoV-2 and its inhibitors should be managed with the utmost care. The primary principle is to handle all related materials as potentially biohazardous.[1][2] All disposal procedures must adhere to local, regional, national, and international regulations.[2] It is crucial to consult your institution's specific safety guidelines and the supplier's safety data sheet (SDS) for the most accurate and compliant information.
A safety data sheet for a related product, SARS-CoV-2 3CLpro/3C-like protease Protein, indicates that in its pure form, it is not classified as a hazardous substance.[3] However, the solutions and materials it comes into contact with during experimental use will determine the appropriate disposal route.
Quantitative Data Summary
For researchers working with SARS-CoV-2 3CLpro-IN-13, understanding its biochemical properties is crucial for both experimental design and safety considerations. The following table summarizes key quantitative data for this inhibitor.[4]
| Property | Value | Notes |
| Molecular Weight | 328.46 g/mol | [4] |
| IC₅₀ (SARS-CoV-2 3CLpro) | 21 nM | Potent inhibitor of the target protease.[4] |
| IC₅₀ (hCoV-229E 3CLpro) | 0.016 µM | [4] |
| IC₅₀ (SARS-CoV 3CLpro) | 0.383 µM | [4] |
| IC₅₀ (MERS-CoV 3CLpro) | 2.00 µM | [4] |
| Antiviral Activity (IC₅₀, SARS-CoV-2) | 1.06 µM | [4] |
| Antiviral Activity (IC₅₀, hCoV-229E) | 1.34 µM | [4] |
| Selectivity (Human Calpain 1) | >300 µM | [4] |
| Selectivity (Cathepsin L) | 122 µM | [4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols: General Handling and Preparation of Solutions
The following are general protocols for the preparation of solutions containing this compound, adapted from supplier recommendations.[4] These steps are crucial for understanding the context in which waste will be generated.
Preparation of a 5 mg/mL Working Solution (with PEG300 and Tween-80):
-
Start with a 50.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is uniform.
-
Add 450 µL of Saline to adjust the final volume to 1 mL.
Preparation of a 5 mg/mL Working Solution (with SBE-β-CD):
-
Begin with a 50.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in Saline.
-
Mix thoroughly until a clear solution is obtained.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always perform a site-specific and activity-specific risk assessment to identify and mitigate risks. [2]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[3]
-
If there is a risk of aerosol formation, use a suitable respirator and work in a well-ventilated area or a fume hood.[3]
2. Decontamination of Surfaces and Equipment:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a 70% ethanol solution or another appropriate disinfectant to scrub the contaminated surfaces.[3]
3. Disposal of Liquid Waste:
-
Uncontaminated Solutions: If the inhibitor is in a simple solvent (like DMSO) and has not been in contact with biological materials, it should be treated as chemical waste.
-
Collect the waste in a designated, properly labeled, and sealed container for chemical waste.
-
Follow your institution's guidelines for the disposal of solvent waste.
-
-
Biologically Contaminated Solutions: If the inhibitor solution has been used in cell-based assays or has come into contact with potentially infectious materials (e.g., viral proteins, cell lysates), it must be treated as biohazardous waste.
-
Deactivate the biological material by adding a suitable disinfectant, such as bleach, to the recommended final concentration and for the appropriate contact time.
-
Alternatively, the waste can be autoclaved if the chemical components are compatible with this method.[1]
-
After decontamination, the waste should be disposed of as biohazardous liquid waste according to your institution's protocol.
-
4. Disposal of Solid Waste:
-
Contaminated Labware: All solid waste, including pipette tips, tubes, flasks, and gloves, that has come into contact with this compound should be considered biohazardous waste.
-
Collect all solid waste in a designated biohazard bag.[5]
-
Once the bag is full, it should be securely sealed.
-
The sealed bag should then be placed in a secondary container for biohazardous waste.
-
-
Sharps: Any contaminated sharps, such as needles or blades, must be disposed of in a designated sharps container.
-
Final Disposal: The collected biohazardous waste should be treated, typically by autoclaving, before final disposal by a licensed waste management vendor.[1][6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of waste generated from research involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these comprehensive guidelines, researchers can ensure the safe and responsible disposal of this compound and associated materials, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tomy.amuzainc.com [tomy.amuzainc.com]
- 2. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Manage Medical Waste Associated with COVID-19 Patients | Stericycle [stericycle.com]
Handling SARS-CoV-2 3CLpro-IN-13: A Guide to Laboratory Safety and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of SARS-CoV-2 3CLpro-IN-13, a potent protease inhibitor. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guidance is based on established best practices for handling similar potent, small-molecule chemical compounds and protease inhibitors in a laboratory setting.
Immediate Safety and Handling Protocols
Personnel handling this compound must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with potent small-molecule inhibitors include inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving is recommended when handling concentrated stock solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Recommended for all manipulations of the solid compound and concentrated solutions to prevent inhalation of aerosols or dust.[1] |
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Absorb the spill with an inert material (e.g., diatomite, universal binders).[2]
-
Decontaminate the surface by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Ventilate the area.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.[2]
-
Eye Contact: Flush eyes for at least 15 minutes with water, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.[2]
Compound Information and Storage
This compound is a potent inhibitor of the SARS-CoV-2 3CL protease.[3][4] Its inhibitory activity is significant, requiring careful handling to avoid unintended biological effects.
| Parameter | Value | Source |
| IC₅₀ (SARS-CoV-2 3CLpro) | 21 nM | [3] |
| IC₅₀ (hCoV-229E 3CLpro) | 16 nM | [3] |
| Long-term Storage | -80°C (up to 6 months) | [3] |
| Short-term Storage | -20°C (up to 1 month) | [3] |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is essential for safety and research integrity.
Step-by-Step Handling Protocol
-
Receiving and Unpacking: Upon receipt, inspect the package for any damage. Unpack in a designated area, preferably within a fume hood, wearing appropriate PPE.
-
Storage: Immediately transfer the compound to its designated storage location based on the recommended temperature.[3] Log the compound in the chemical inventory.
-
Preparation of Stock Solution:
-
Perform all weighing of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO). The Safety Data Sheet for a related protease inhibitor solution lists Dimethyl sulfoxide (DMSO) as a common solvent.[5]
-
Clearly label the vial with the compound name, concentration, solvent, date, and user's name.
-
-
Use in Experiments:
-
Decontamination: Wipe down all work surfaces (fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol) after work is complete.
Disposal Plan
All waste generated from handling this compound must be considered hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weighing boats, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated liquids in a sealed, labeled hazardous waste container. Do not pour down the drain.[5]
-
Final Disposal: Dispose of all waste material in accordance with all local, regional, national, and international regulations.[5] Arrange for pickup by a certified hazardous waste disposal service.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
